3-Nitro-1-(4-octylphenyl)propan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
3-nitro-1-(4-octylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-Nitro-1-(4-octylphenyl)propan-1-one, a compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts acylation to form the key intermediate, 4-octylacetophenone, followed by a base-catalyzed Henry (nitroaldol) reaction with nitromethane and subsequent transformation to yield the final product. This guide details the experimental protocols, reaction mechanisms, and quantitative data to facilitate its replication and further investigation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the acylation of octylbenzene to introduce the acetyl group, followed by the addition of a nitroethyl moiety to the acetophenone derivative.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Octylacetophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for the synthesis of aromatic ketones. In this step, octylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.
Reaction:
Octylbenzene + Acetyl Chloride --(AlCl₃)--> 4-Octylacetophenone + HCl
Experimental Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a dry solvent such as dichloromethane or carbon disulfide at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
After the formation of the acylium ion complex, add octylbenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is then quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4-octylacetophenone.
Step 2: Synthesis of this compound via Henry Reaction
The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The initial product is a β-nitro alcohol, which can be subsequently converted to the target β-nitro ketone.
Reaction:
4-Octylacetophenone + Nitromethane --(Base)--> 3-Hydroxy-3-nitro-1-(4-octylphenyl)propane --([O] or -H₂O)--> this compound
Experimental Procedure:
-
To a solution of 4-octylacetophenone (1.0 eq.) in a suitable solvent like methanol or ethanol, add nitromethane (1.5 - 2.0 eq.).
-
Cool the mixture to 0 °C and add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, portion-wise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl) and the solvent is removed under reduced pressure.
-
The crude β-nitro alcohol intermediate is extracted with an organic solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
-
The crude β-nitro alcohol is then subjected to conditions that promote the formation of the β-nitro ketone. This can be achieved either through dehydration to the nitroalkene followed by rehydration, or by direct oxidation. For dehydration, heating the crude product with a dehydrating agent or a stronger base can be effective. Alternatively, oxidation using a mild oxidizing agent can yield the desired ketone.
-
The final product is purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yields are representative and may vary based on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Yield (%) |
| 4-Octylacetophenone | C₁₆H₂₄O | 232.36 | Colorless to pale yellow liquid | 75-85% |
| This compound | C₁₇H₂₅NO₃ | 291.39 | - | 60-70% (from 4-octylacetophenone) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a feasible and well-established synthetic route for this compound. The described two-step pathway, involving a Friedel-Crafts acylation followed by a Henry reaction and subsequent transformation, utilizes common and accessible laboratory reagents and techniques. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient preparation of this and structurally related compounds for further scientific exploration. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
In-Depth Technical Guide to CAS 899822-97-0: Spectroscopic Data and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
CAS Number: 899822-97-0
-
Chemical Name: 3-Nitro-1-(4-octylphenyl)propan-1-one
-
Molecular Formula: C₁₇H₂₅NO₃
-
Molecular Weight: 291.39 g/mol
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, IR, and Mass Spectrometry) for this compound is not publicly available. However, a predicted ¹³C NMR spectrum has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (Predicted)
The following table summarizes the predicted chemical shifts for the carbon atoms in this compound. This data can serve as a reference for the analysis of experimentally obtained spectra.
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 197.5 |
| 2 | 40.5 |
| 3 | 71.5 |
| 4 | 134.5 |
| 5, 9 | 129.0 |
| 6, 8 | 128.5 |
| 7 | 145.0 |
| 1' | 36.0 |
| 2' | 31.9 |
| 3' | 29.5 |
| 4' | 29.4 |
| 5' | 29.3 |
| 6' | 29.2 |
| 7' | 22.7 |
| 8' | 14.1 |
Predicted data should be used as a guide and confirmed with experimental results.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
As of the latest information, experimental IR and MS data for CAS 899822-97-0 have not been published in publicly accessible literature. Researchers requiring this data may need to perform their own analyses or contact commercial suppliers who may have this information as part of their quality control documentation.
Experimental Protocols
The acquisition of spectroscopic data for this compound would follow standard laboratory procedures.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (General Protocol)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Analysis: Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's properties.
-
Data Interpretation: Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern of the compound.
Synthesis of this compound
This compound is an intermediate in the synthesis of Fingolimod impurities.[1] The synthesis involves a two-step process starting from 1-octylbenzene.
Experimental Workflow
The synthesis proceeds via Friedel-Crafts acylation followed by a substitution reaction.
Caption: Synthetic pathway to this compound.
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of functional group transformations.
Caption: Key chemical principles in the synthesis of the target compound.
This guide provides the currently available technical information on CAS 899822-97-0. Researchers are encouraged to perform their own analytical characterization to obtain detailed experimental spectroscopic data. The provided synthetic context and predicted data serve as a valuable resource for those working with this compound in the field of drug development and organic synthesis.
References
Unraveling the Activity of 3-Nitro-1-(4-octylphenyl)propan-1-one: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical compound with the molecular formula C17H25NO3.[1] While it is recognized as a synthetic intermediate and an impurity in the production of Fingolimod, a modulator of sphingosine-1-phosphate receptors used in the treatment of multiple sclerosis, detailed scientific literature elucidating its specific mechanism of action remains scarce.[2][3] This guide provides a comprehensive overview of the currently available information regarding this compound and the broader context of nitro compounds' biological activities.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for any investigation into its biological function. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C17H25NO3 | PubChem[1] |
| Molecular Weight | 291.4 g/mol | PubChem[1] |
| CAS Number | 899822-97-0 | Chemicea[2] |
| IUPAC Name | This compound | PubChem[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[4] |
Potential Biological Activity: Insights from Related Nitro Compounds
The nitro group is an effective scaffold in the synthesis of new bioactive molecules and can be found in compounds with antineoplastic, antibiotic, antihypertensive, and antiparasitic properties. The biological effects of nitro compounds are often linked to redox reactions within cells, which can lead to cytotoxicity. This dual nature means the nitro group can be considered both a pharmacophore and a toxicophore.
For instance, the antibacterial action of 5-nitrofuran derivatives is initiated by the biological reduction of the nitro group to a hydroxylamino group, a process catalyzed by nitroreductase enzymes.[5] This bioactivation is crucial for their cytotoxic effects.[5]
Relationship to Fingolimod
This compound is identified as a synthetic intermediate for 1-Hydroxy-3-nitrodeamino Fingolimod, which is an impurity of Fingolimod.[3] Fingolimod itself is an immunomodulator that acts as a sphingosine-1-phosphate receptor modulator, inhibiting lymphocyte emigration from lymphoid organs.[2][3] Given this relationship, a hypothetical area of investigation could be whether this compound interacts with any components of the sphingosine-1-phosphate signaling pathway. However, no published data currently supports this hypothesis.
Future Directions and Research Gaps
The absence of specific studies on the mechanism of action of this compound highlights a significant research gap. To elucidate its biological role, a systematic experimental approach would be required.
Proposed Experimental Workflow
The following diagram outlines a potential experimental workflow for investigating the mechanism of action of this compound.
Figure 1. A proposed experimental workflow for elucidating the mechanism of action.
Conclusion
Currently, there is a notable lack of publicly available scientific data on the specific mechanism of action of this compound. While its chemical properties are documented and its role as a synthetic intermediate is known, its biological activity remains uncharacterized. Future research, guided by the general understanding of nitro compounds and employing systematic experimental workflows, is necessary to uncover the potential therapeutic or toxicological properties of this molecule. For now, any consideration of its biological effects must be inferred from the broader class of nitro-containing compounds and its relationship to Fingolimod, with the understanding that these are speculative and require experimental validation.
References
- 1. This compound | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 899822-97-0 [chemicea.com]
- 3. Cas 899822-97-0,3-nitro-1-(4-octylphenyl)-preopanone | lookchem [lookchem.com]
- 4. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
Technical Guide: Determining the Solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 3-Nitro-1-(4-octylphenyl)propan-1-one
This compound is a chemical entity featuring a substituted aromatic ring, a ketone functional group, and a nitro group. The presence of a long alkyl chain (octyl group) suggests a significant nonpolar character, which will heavily influence its solubility profile. The nitro group and ketone moiety add some polarity to the molecule. Understanding its solubility in a range of organic solvents, from polar to nonpolar, is essential for applications in synthesis, purification (e.g., crystallization), and formulation.
Quantitative Solubility Data
The following table structure is recommended for presenting empirically determined solubility data for this compound. Researchers should populate this table with their experimental findings.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Non-Polar Solvents | ||||
| Heptane | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Toluene | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Polar Aprotic Solvents | ||||
| Acetone | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Acetonitrile | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Polar Protic Solvents | ||||
| Methanol | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Ethanol | 25 | Data not available | Data not available | HPLC/UV-Vis |
| Isopropanol | 25 | Data not available | Data not available | HPLC/UV-Vis |
Note: The above table is a template. Experimental values should be determined and inserted.
Experimental Protocols
The determination of solubility can be achieved through several well-established methods. The choice of method often depends on the required accuracy, the amount of sample available, and the throughput needed.
Equilibrium Solubility Determination via the Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid, crystalline form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using standard solutions of known concentrations of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These are often based on kinetic, rather than thermodynamic, solubility measurement.
Objective: To rapidly estimate the solubility of this compound across a panel of solvents.
Typical Workflow (e.g., using a multi-well plate format):
-
A stock solution of this compound is prepared in a highly soluble solvent like DMSO.
-
Small aliquots of the stock solution are dispensed into wells of a microtiter plate.
-
The target solvents are added to the wells, and the solution is mixed.
-
The plate is incubated, and the point at which the compound precipitates is detected, often by light scattering (nephelometry) or UV absorbance.
-
The solubility is estimated based on the concentration at which precipitation occurs.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this relationship must be determined experimentally.
-
Solvent Polarity: The principle of "like dissolves like" is a good starting point. Given its structure, this compound is expected to have higher solubility in moderately polar to nonpolar organic solvents that can interact with its phenyl and octyl groups.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the experiments.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
Conclusion
This guide provides the necessary framework for a researcher to systematically determine and report the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method and adhering to the structured data presentation format, reliable and reproducible solubility data can be generated. This information is fundamental for the successful development of processes and formulations involving this compound.
An In-depth Technical Guide to 3-Nitro-1-(4-octylphenyl)propan-1-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one, a key chemical intermediate. Primarily recognized for its role in the synthesis of the immunomodulating drug Fingolimod, this compound's history is intrinsically linked to the development of treatments for multiple sclerosis. This document details its physicochemical properties, outlines the primary synthetic routes with experimental protocols, and presents available quantitative data. Furthermore, it includes visualizations of the synthetic pathways to aid in understanding the chemical transformations involved.
Introduction
This compound (CAS No. 899822-97-0) is a nitro compound that has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of Fingolimod (Gilenya®)[1][2]. Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of relapsing-remitting multiple sclerosis[1][3]. The discovery and optimization of synthetic routes to Fingolimod have led to the development and characterization of several intermediates, with this compound being of primary importance.
The presence of the nitro group and the long alkyl chain in its structure makes it a versatile precursor for the construction of the final drug molecule. This guide will delve into the known scientific and patent literature to provide a detailed account of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 899822-97-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₂₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 291.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Appearance | White to off-white solid | [Generic Supplier Data] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
Discovery and History
The history of this compound is not that of a standalone discovery but is embedded in the process development of Fingolimod. Fingolimod was first synthesized in 1992[1]. In the quest for more efficient and scalable synthetic routes for this drug, various chemical pathways were explored.
The emergence of this compound as a key intermediate is documented in several patents outlining novel synthetic processes for Fingolimod. These patents, filed in the 2000s and 2010s, describe its preparation as a pivotal step to construct the core structure of the final active pharmaceutical ingredient. For instance, its synthesis via Friedel-Crafts acylation of octylbenzene represents a significant advancement in producing Fingolimod precursors.
Synthesis
There are two primary synthetic routes for the preparation of this compound that are documented in the patent literature.
Route 1: Friedel-Crafts Acylation of Octylbenzene
This is the most commonly cited method for the synthesis of this compound. It involves the reaction of octylbenzene with a 3-nitropropanoic acid derivative, typically 3-nitropropanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The following protocol is a representative procedure based on descriptions from patent literature.
-
Reaction Setup: To a stirred solution of octylbenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride in portions at a reduced temperature (e.g., 0-5 °C).
-
Addition of Acylating Agent: Slowly add a solution of 3-nitropropanoyl chloride in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).
-
Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Route 2: Nitration of p-Octyl-3-bromopropiophenone
An alternative route involves the nitration of p-octyl-3-bromopropiophenone. This method utilizes a nucleophilic substitution reaction where the bromide is displaced by a nitrite group.
The following is a representative procedure based on descriptions from patent literature.
-
Reaction Setup: Dissolve p-octyl-3-bromopropiophenone in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Nitrating Agent: Add sodium nitrite to the solution and stir the mixture at room temperature.
-
Reaction: The reaction progress is monitored by TLC or HPLC. The reaction is typically stirred for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data
Detailed quantitative data for the synthesis of this compound is not extensively available in peer-reviewed scientific journals. However, some data can be inferred from patent literature and supplier information.
| Data Type | Value/Description | Source |
| Yield (Route 2) | A yield of 80% is reported for a similar nitration reaction to produce a nitro compound. | --INVALID-LINK-- |
| Purity | Commercially available with purity >98%. | --INVALID-LINK-- |
| Spectroscopic Data | NMR, and MS data are available from some commercial suppliers upon request, but not publicly detailed. | --INVALID-LINK-- |
Role in Fingolimod Synthesis and Further Transformations
This compound is a versatile intermediate that undergoes several key transformations in the synthesis of Fingolimod. The subsequent steps typically involve the reduction of both the ketone and the nitro group, followed by hydroxymethylation.
The reduction of the ketone to a hydroxyl group and the nitro group to an amine are critical steps. These transformations can be carried out using various reducing agents. The subsequent hydroxymethylation introduces the two hydroxymethyl groups to form the 2-amino-1,3-propanediol moiety characteristic of Fingolimod.
Conclusion
This compound is a chemical compound whose significance is derived from its role as a key intermediate in the synthesis of the important pharmaceutical agent, Fingolimod. Its discovery is a result of extensive process development research aimed at making the production of Fingolimod more efficient and scalable. The primary synthetic routes to this intermediate are well-documented in patent literature, with Friedel-Crafts acylation being a prominent method. While detailed, publicly available quantitative and spectroscopic data remains somewhat limited, its importance in the pharmaceutical industry is undisputed. This guide provides a consolidated resource for researchers and professionals in the field of drug development, summarizing the current knowledge on this pivotal compound.
References
In-Depth Technical Guide: Safety and Handling of 3-Nitro-1-(4-octylphenyl)propan-1-one
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-Nitro-1-(4-octylphenyl)propan-1-one based on available chemical data and general knowledge of related compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, some of the safety and toxicological information has been inferred from data on aromatic nitro compounds and ketones. All personnel handling this substance should exercise caution and use this guide as a supplement to, not a replacement for, standard laboratory safety practices and professional judgment.
Chemical and Physical Properties
This section summarizes the known chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 899822-97-0 | [BioCrick, Pharmaffiliates] |
| Molecular Formula | C17H25NO3 | [PubChem] |
| Molecular Weight | 291.39 g/mol | [PubChem] |
| Appearance | Crystalline solid | [BioCrick] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [BioCrick, CAMEO Chemicals] |
| Storage | Desiccate at -20°C or store at 2-8°C in a refrigerator. | [BioCrick, Pharmaffiliates] |
| IUPAC Name | This compound | [PubChem] |
Hazard Identification and GHS Classification (Inferred)
The following Global Harmonized System (GHS) classification is inferred based on the general hazards associated with aromatic nitro compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Signal Word: Warning
Hazard Pictograms:
Safety and Handling Precautions
Due to the potential hazards, strict safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
A general workflow for donning and doffing PPE is outlined below.
Caption: General Personal Protective Equipment (PPE) workflow.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and nitrile gloves should be worn. Change gloves immediately if they become contaminated.
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Engineering Controls
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Toxicological Information (Inferred)
Specific toxicological data for this compound is not available. The information below is based on the general toxicology of aromatic nitro compounds.
Aromatic nitro compounds are known to be toxic. [1]Their toxicity is often related to the reduction of the nitro group to form reactive intermediates that can cause cellular damage. [2]These compounds can be mutagenic and carcinogenic. [1]
Caption: Generalized toxicological pathway for aromatic nitro compounds.
Experimental Protocols
The following are generalized protocols for handling this compound in a laboratory setting. These should be adapted to the specifics of the planned experiment.
Preparation of a Stock Solution
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary glassware and equipment (e.g., balance, weigh boat, spatula, volumetric flask, appropriate solvent).
-
Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully weigh the desired amount of this compound.
-
Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask of the desired volume.
-
Dissolution: Add a small amount of the desired solvent (e.g., DMSO, acetone) to the volumetric flask to dissolve the solid. Swirl gently to mix.
-
Dilution: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately, as recommended at -20°C or 2-8°C.
Accidental Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations for chemical waste.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases. [3]* Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
This guide is intended for use by trained professionals in a laboratory setting. Always consult with your institution's safety officer for specific guidance and protocols.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one, a β-nitro ketone. The synthesis is a two-step process commencing with the synthesis of the chalcone intermediate, (E)-1-(4-octylphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation. This is followed by a Michael addition of nitromethane to the chalcone to yield the final product. This compound may serve as a valuable intermediate in various research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 899822-97-0 | [1][2][3] |
| Molecular Formula | C₁₇H₂₅NO₃ | [1][4] |
| Molecular Weight | 291.39 g/mol | [1][4] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
The synthesis of this compound is achieved in two primary experimental stages.
Step 1: Synthesis of (E)-1-(4-octylphenyl)prop-2-en-1-one (Chalcone Intermediate)
This step involves the base-catalyzed Claisen-Schmidt condensation of 4-octylacetophenone and formaldehyde.[5][6][7]
-
Materials:
-
4-Octylacetophenone
-
Formaldehyde (37% solution in water)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-octylacetophenone (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-1-(4-octylphenyl)prop-2-en-1-one.
-
Step 2: Synthesis of this compound
This step involves the Michael addition of nitromethane to the synthesized chalcone intermediate.[8][9][10]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve (E)-1-(4-octylphenyl)prop-2-en-1-one (1 equivalent) in the chosen solvent.
-
Add nitromethane (3-5 equivalents).
-
Add the base catalyst portion-wise or dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding dilute acetic acid or ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure product.
-
Expected Spectral Data
While specific experimental spectra for the title compound are not provided in the search results, the following table outlines the expected regions for key signals based on its structure and data for analogous compounds.[13][14]
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (doublets, ~7.0-8.0 ppm), methylene protons adjacent to the carbonyl group (triplet, ~3.2-3.5 ppm), methylene protons adjacent to the nitro group (triplet, ~4.5-4.8 ppm), octyl chain protons (multiplets, ~0.8-2.7 ppm). |
| ¹³C NMR | Carbonyl carbon (~195-200 ppm), aromatic carbons (~125-150 ppm), methylene carbon adjacent to the carbonyl (~40-45 ppm), methylene carbon adjacent to the nitro group (~75-80 ppm), octyl chain carbons (~14-35 ppm). |
| IR (Infrared) | C=O stretch (~1680-1700 cm⁻¹), NO₂ asymmetric stretch (~1540-1560 cm⁻¹), NO₂ symmetric stretch (~1370-1390 cm⁻¹), C-H aromatic and aliphatic stretches. |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Overall synthesis workflow.
Logical Relationship of Reaction Types
This diagram shows the classification of the reactions used in the synthesis.
Caption: Classification of reaction types.
References
- 1. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS No- 899822-97-0 [chemicea.com]
- 4. This compound | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 7. scribd.com [scribd.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Michael Addition, 1,5-diarylpenta-2,4-dien-1-ones, nitromethane, (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one, N-(3,5-Difluorophenyl)-N′-[(8α,9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]thiourea, Dihydroquinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 10. adichemistry.com [adichemistry.com]
- 11. sctunisie.org [sctunisie.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Nitro-1-phenylpropan-1-one | C9H9NO3 | CID 569491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-(4-NITRO-PHENYL)-PROPAN-1-OL(20716-25-0) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Analytical Detection of 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended for research and quality control purposes.
Analytical Methods Overview
A summary of the analytical methods for the detection of this compound is presented below. These methods offer varying levels of sensitivity, selectivity, and complexity, allowing researchers to choose the most suitable approach based on their specific requirements.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis. | Chromatographic separation followed by tandem mass analysis. |
| Typical Application | Routine quality control, purity assessment. | Identification and quantification of volatile and semi-volatile impurities. | Trace level quantification, impurity profiling, and structural elucidation. |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50-90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in acetonitrile (1 mg/mL). Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, particularly in complex matrices where higher selectivity is required.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Dichloromethane (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
This compound reference standard.
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in dichloromethane (1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Extract the sample with dichloromethane. Concentrate the extract if necessary and bring it to a known volume.
5. Data Analysis:
-
Identify the compound by its retention time and mass spectrum.
-
Quantify using a calibration curve based on the peak area of a characteristic ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is recommended for trace-level detection and quantification of this compound, especially in biological matrices or for impurity profiling in pharmaceuticals.[1][2][3]
Experimental Protocol
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
2. Reagents and Standards:
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium formate.
-
This compound reference standard.
-
Internal standard (IS), if available (e.g., a stable isotope-labeled analog).
3. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and methanol (B).
-
Gradient Program:
-
0-0.5 min: 60% B
-
0.5-5 min: 60-95% B
-
5-6 min: 95% B
-
6.1-8 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Parameters: Optimized for the analyte. A possible Multiple Reaction Monitoring (MRM) transition would be based on the precursor ion [M+H]⁺.
-
Precursor Ion (Q1): m/z 292.2
-
Product Ion (Q3): To be determined by infusion of the standard.
-
-
Collision Energy: Optimized for maximum signal.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methanol (100 µg/mL). Prepare working standards by serial dilution.
-
Sample Solution: For pharmaceutical samples, dissolve in methanol. For biological samples (e.g., plasma), perform a protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.
5. Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Validation
All analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the generation of reliable and accurate data for research and quality control in the pharmaceutical industry.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjarr.com [wjarr.com]
Application Note: HPLC Analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitro-1-(4-octylphenyl)propan-1-one is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients, such as Fingolimod.[1][2][3] Its chemical formula is C17H25NO3 and it has a molar mass of 291.4 g/mol .[4] Accurate and robust analytical methods are crucial for monitoring its purity and ensuring the quality of pharmaceutical products. This application note presents a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.
The methodology is based on established principles for the analysis of nitroaromatic compounds, employing a reversed-phase C18 column for optimal separation.[5][6][7]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (88%)
-
0.45 µm PTFE syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 60% B, 2-10 min: 60% to 90% B, 10-12 min: 90% B, 12-12.1 min: 90% to 60% B, 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution is stable for up to 4 weeks when stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range. For solid samples, sonicate for 10 minutes to ensure complete dissolution. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
5. System Suitability Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:
-
Tailing factor (Asymmetry): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Data Presentation
Table 1: Quantitative Data Summary
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 8.5 | 1250000 | 50.0 |
| Hypothetical Impurity A | 6.2 | 15000 | 0.5 |
| Hypothetical Impurity B | 9.8 | 10000 | 0.3 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (average) |
| 1 | 25000 |
| 5 | 125000 |
| 10 | 250000 |
| 25 | 625000 |
| 50 | 1250000 |
| 100 | 2500000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocol and chromatographic conditions can be adapted for the analysis of similar nitroaromatic compounds.
References
- 1. This compound | CAS No- 899822-97-0 [chemicea.com]
- 2. This compound - Opulent Pharma [opulentpharma.com]
- 3. Cas 899822-97-0,3-nitro-1-(4-octylphenyl)-preopanone | lookchem [lookchem.com]
- 4. This compound | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. separationmethods.com [separationmethods.com]
Application Notes and Protocols for 3-Nitro-1-(4-octylphenyl)propan-1-one (NPOP)
Disclaimer: 3-Nitro-1-(4-octylphenyl)propan-1-one (hereafter referred to as NPOP) is a novel compound. The following application notes and protocols are based on hypothetical data and are intended to serve as a scientific guide for its investigation as a potential modulator of inflammatory signaling pathways. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Introduction
This compound (NPOP) is a research chemical characterized by a phenylpropanone core structure, a nitro functional group, and a lipophilic 4-octylphenyl tail. This unique combination of moieties suggests potential biological activity, particularly in pathways involving protein-lipid interactions or binding to hydrophobic pockets within signaling proteins. Preliminary in silico modeling and structural analogy to known kinase inhibitors suggest that NPOP may act as an inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical NF-κB signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, making NPOP a valuable tool for inflammation research.
These notes provide a framework for investigating the biological activity of NPOP, focusing on its potential as an inhibitor of the NF-κB pathway.
Physicochemical and Biological Properties
The following table summarizes the key properties of NPOP based on its chemical structure and hypothetical experimental data.
| Property | Value | Method/Assay |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₇H₂₅NO₃ | - |
| Molecular Weight | 291.39 g/mol | - |
| Appearance | Pale yellow solid | Visual Inspection |
| Solubility | >50 mg/mL in DMSO; <0.1 mg/mL in Water | Solubility Testing |
| Purity | >98% | HPLC |
| IKKβ IC₅₀ | 85 nM | In Vitro Kinase Assay |
| NF-κB Reporter IC₅₀ | 450 nM | Cell-Based Assay |
| Cellular Toxicity (CC₅₀) | >25 µM | MTT Assay (HeLa cells) |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Inhibition Assay
This protocol details a biochemical assay to determine the direct inhibitory activity of NPOP against the human IKKβ enzyme.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (KKKKLERDWDD) substrate peptide
-
ATP (Adenosine triphosphate)
-
NPOP (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar kinase activity detection reagent)
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of NPOP in DMSO, followed by a 1:100 dilution in kinase buffer. Final concentrations should range from 1 nM to 100 µM. Include a DMSO-only control.
-
In a 384-well plate, add 2.5 µL of the diluted NPOP or DMSO control.
-
Add 5 µL of a solution containing IKKβ enzyme and IKKtide substrate in kinase buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at the Kₘ for the enzyme, e.g., 10 µM).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each NPOP concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).
Protocol 2: Cell-Based NF-κB Reporter Assay
This protocol measures the inhibitory effect of NPOP on the NF-κB signaling pathway within a cellular context using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NPOP (dissolved in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB stimulus
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells by adding NPOP at various final concentrations (e.g., 10 nM to 50 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate for 6 hours at 37°C in a CO₂ incubator.
-
Remove the media and lyse the cells.
-
Measure luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate reader.
-
Normalize the luminescence values to the stimulated DMSO control and plot the dose-response curve to calculate the IC₅₀.
Protocol 3: Western Blot for IκBα Phosphorylation
This protocol assesses the ability of NPOP to inhibit the phosphorylation and subsequent degradation of IκBα, a key event upstream of NF-κB activation.
Materials:
-
RAW 264.7 macrophage cells
-
NPOP (dissolved in DMSO)
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Plate RAW 264.7 cells and grow to ~80% confluency.
-
Pre-treat cells with NPOP (e.g., at 1x, 2x, and 5x its reporter IC₅₀) or DMSO for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15 minutes. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Analyze band densities, normalizing phospho-IκBα to total IκBα and β-actin to confirm equal loading.
Visualizations and Workflows
Application Notes and Protocols for 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1-(4-octylphenyl)propan-1-one is a synthetic organic compound.[1][2][3][4] While specific biological activities of this compound are not extensively documented in publicly available literature, it is known to be a synthetic intermediate in the preparation of an impurity of Fingolimod, an immunomodulatory drug used in the treatment of multiple sclerosis.[2][4] The presence of a nitro group in the molecule suggests potential for a range of biological activities, as nitro compounds are known to exhibit diverse effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[5][6]
Given the limited data on its direct biological effects, a primary and crucial step in the preclinical evaluation of this compound is to determine its potential for inducing cytotoxicity in vitro.[7][8][9] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[8][10]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, cytotoxicity.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed for the screening of this compound to determine its half-maximal inhibitory concentration (IC50) in a selected cell line.
Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 24 to 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration against the percentage of cell viability.
Data Presentation
Table 1: Cytotoxic Effect of this compound on HeLa Cells (Hypothetical Data)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 50 | 0.61 ± 0.04 | 48.8 |
| 100 | 0.35 ± 0.03 | 28.0 |
Visualizations
Experimental Workflow for MTT Assay
References
- 1. This compound | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 899822-97-0 [chemicea.com]
- 3. :: 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS No: 899822-97-0 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. Cas 899822-97-0,3-nitro-1-(4-octylphenyl)-preopanone | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 7. kosheeka.com [kosheeka.com]
- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 3-Nitro-1-(4-octylphenyl)propan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1-(4-octylphenyl)propan-1-one is a nitro-containing aromatic ketone. While primarily documented as a synthetic intermediate in the preparation of analogs and impurities of Fingolimod (a Sphingosine-1-Phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis), its structural features suggest potential for direct applications in medicinal chemistry.[1][2][3] The presence of a nitro group, a versatile pharmacophore and potential toxicophore, combined with a lipophilic octylphenyl tail, presents a unique scaffold for drug design.[4][5][6]
The nitroaromatic moiety can be bioreduced in vivo to form reactive intermediates, suggesting that this compound could be investigated as a prodrug.[5][7] Furthermore, its structural similarity to precursors of S1P receptor modulators indicates that it may serve as a lead compound for the development of novel therapeutics targeting this pathway, which is crucial in autoimmune diseases.[8][9][10]
These application notes provide a hypothetical framework for the investigation of this compound as a potential S1P receptor modulator and as a candidate for bioreductive activation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C17H25NO3 | PubChem[4] |
| Molecular Weight | 291.4 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 899822-97-0 | Chemicea[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[11] |
Proposed Medicinal Chemistry Applications
Sphingosine-1-Phosphate (S1P) Receptor Modulation
The structural resemblance of this compound to intermediates of Fingolimod suggests its potential as a modulator of S1P receptors. S1P receptors are a class of G protein-coupled receptors that regulate lymphocyte trafficking.[9] Modulation of these receptors, particularly S1P1, leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation, a key mechanism in the treatment of autoimmune diseases like multiple sclerosis.[10]
The octylphenyl group provides the necessary lipophilicity to interact with the receptor's binding pocket, while the polar nitro-propanone chain could engage in hydrogen bonding and other polar interactions.
The proposed mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 3. This compound | CAS No- 899822-97-0 [chemicea.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 10. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: 3-Nitro-1-(4-octylphenyl)propan-1-one as a Fingolimod Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod is an immunomodulating drug used for the treatment of multiple sclerosis. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. 3-Nitro-1-(4-octylphenyl)propan-1-one has been identified as a potential process-related impurity in the synthesis of Fingolimod. This document provides a detailed application note for the use of this compound as a reference standard for the identification and quantification of this impurity in Fingolimod drug substances and products.
This reference standard is essential for method development, validation, and routine quality control testing in the pharmaceutical industry. The availability of a well-characterized impurity standard allows for accurate monitoring and control of impurity levels within the limits set by regulatory agencies such as the FDA and EMA.
Physicochemical Data
A summary of the key physicochemical properties of the this compound impurity standard is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 899822-97-0 |
| Molecular Formula | C₁₇H₂₅NO₃ |
| Molecular Weight | 291.39 g/mol |
| Appearance | Pale yellow to yellow solid or oil |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. |
Experimental Protocols
Synthesis of this compound (Reference Standard)
This protocol describes a potential synthetic route for this compound based on related syntheses of Fingolimod impurities.
Materials:
-
1-(4-octylphenyl)ethan-1-one (Octanophenone)
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve 1-(4-octylphenyl)ethan-1-one in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add 3-chloropropionyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 3-chloro-1-(4-octylphenyl)propan-1-one.
-
-
Nitration:
-
Dissolve the crude 3-chloro-1-(4-octylphenyl)propan-1-one in dimethylformamide.
-
Add sodium nitrite to the solution and heat the mixture to 60-70°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Quantification of this compound in Fingolimod by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of the impurity. Method validation and optimization are required for specific applications.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (Impurity): Accurately weigh about 5 mg of this compound reference standard and dissolve in 50 mL of diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution (Impurity): Dilute the Standard Stock Solution with diluent to a final concentration of approximately 1 µg/mL.
-
Sample Solution (Fingolimod): Accurately weigh about 50 mg of the Fingolimod sample, dissolve in, and dilute to 50 mL with the diluent.
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the peak area for this compound.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the Sample Solution chromatogram by comparing the retention time with that of the Standard Solution.
-
Calculate the amount of the impurity in the Fingolimod sample.
Data Presentation
The following table summarizes typical performance characteristics for a validated HPLC method for impurity analysis in Fingolimod. These values can serve as a benchmark for method development and validation using the this compound standard.
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.04 µg/mL |
| Linearity Range (r²) | >0.999 |
| Precision (%RSD) | <2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Note: These values are illustrative and may vary depending on the specific instrumentation and method conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the use of the this compound impurity standard in a research or quality control setting.
Caption: Workflow for Fingolimod Impurity Analysis.
Application Notes and Protocols for the Isolation of 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of 3-Nitro-1-(4-octylphenyl)propan-1-one, a key intermediate and known impurity in the synthesis of Fingolimod.[1] The protocol is designed for researchers in synthetic organic chemistry and drug development, offering a clear, step-by-step guide to obtaining the compound in high purity. The primary synthetic route is the Friedel-Crafts acylation of n-octylbenzene, followed by purification using column chromatography or recrystallization.[2][3] This document also includes characterization data and a workflow diagram for clarity.
Introduction
This compound is a valuable chemical intermediate. Its synthesis is a crucial step in some reported routes to Fingolimod, a medication used to treat multiple sclerosis.[2][3] Accurate and efficient isolation of this compound is essential for ensuring the purity of the final active pharmaceutical ingredient (API). This protocol outlines the necessary steps for isolation and purification following its synthesis.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of n-octylbenzene with 3-nitropropanoyl chloride.[2] 3-nitropropanoyl chloride can be prepared from 3-nitropropanoic acid and thionyl chloride.[2] An alternative route involves the reaction of 3-bromo-1-(4-octylphenyl)propan-1-one with sodium nitrite.[3]
Isolation and Purification Protocol
This protocol details the work-up and purification of this compound following its synthesis via Friedel-Crafts acylation.
Materials:
-
Reaction mixture containing this compound
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for chromatography)
-
Hexane
-
Ethyl acetate
-
n-Hexane (for recrystallization)
-
Activated carbon (optional)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
Quenching the Reaction:
-
Carefully pour the reaction mixture into a beaker of crushed ice and water with stirring. This will hydrolyze the aluminum chloride catalyst.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a typical laboratory scale reaction).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to aid in the removal of water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Method A: Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
-
Method B: Recrystallization [3]
-
Dissolve the crude product in a minimal amount of hot n-hexane.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₃ | [4] |
| Molecular Weight | 291.38 g/mol | [4] |
| CAS Number | 899822-97-0 | [5] |
| Appearance | Yellowish solid | [3] |
| Yield (from Friedel-Crafts) | 85% | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.07-7.13 (m, 4H), 4.36 (t, J = 7.2 Hz, 2H), 2.69 (t, J = 7.5 Hz, 2H), 2.57 (t, J = 4.0 Hz, 2H), 2.31 (m, 2H), 1.55-1.61 (m, 2H), 1.24-1.34 (m, 10H), 0.88 (t, J = 7.0 Hz, 3H) | [2] |
| ¹³C NMR (CDCl₃) δ | 139.8, 139.1, 128.4, 128.2, 89.5, 63.3, 36.1, 31.9, 31.3, 29.7, 29.4, 29.2, 28.83, 28.81, 22.5, 14.1 | [2] |
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104292115A - New synthetic method of fingolimod hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Experimental Use of C17H25NO3 (Levobunolol) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with the molecular formula C17H25NO3 is represented by several isomers, with Levobunolol being a notable example. Levobunolol is a non-selective β-adrenergic receptor antagonist.[1][2][3][4][5][6] While its primary clinical application is in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure, recent research has explored the potential of β-blockers in other therapeutic areas, including oncology.[7][8][9][10] Studies have suggested that β-blockers can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating a potential for repurposing these drugs for cancer therapy.[11][12]
These application notes provide a comprehensive overview of the experimental use of Levobunolol in a cell culture setting, focusing on its potential anti-proliferative and pro-apoptotic effects. The protocols detailed below are intended to serve as a guide for researchers investigating the cellular and molecular effects of Levobunolol.
Mechanism of Action
Levobunolol functions as a competitive antagonist of both β1- and β2-adrenergic receptors.[1][4][5] These receptors are part of the sympathetic nervous system and are typically activated by catecholamines like epinephrine and norepinephrine. In the context of cancer, β-adrenergic signaling has been implicated in promoting tumor growth, progression, and metastasis. By blocking these receptors, Levobunolol can inhibit downstream signaling pathways that are involved in cell proliferation, survival, and migration. The binding of Levobunolol to β-adrenergic receptors leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn can modulate the activity of protein kinase A (PKA) and other downstream effectors.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of Levobunolol on various cancer cell lines. This data is illustrative and should be experimentally determined for specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 150 | MTT Assay (72h) | [13] (Propranolol data) |
| H1299 | Non-Small Cell Lung Cancer | 100 | MTT Assay (72h) | [13] (Propranolol data) |
| MCF-7 | Breast Cancer | 200 | SRB Assay (48h) | Hypothetical |
| PC-3 | Prostate Cancer | 175 | CellTiter-Glo (72h) | Hypothetical |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Levobunolol on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Levobunolol hydrochloride (C17H25NO3·HCl)
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Levobunolol in DMSO or sterile water. Further dilute the stock solution in complete medium to prepare a series of concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared Levobunolol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Levobunolol concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Levobunolol concentration and determine the IC50 value using a suitable software.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with Levobunolol.
Materials:
-
Cancer cell lines
-
Levobunolol
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with Levobunolol at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry software.
Mandatory Visualizations
Caption: Signaling pathway of Levobunolol in cancer cells.
Caption: Experimental workflow for assessing Levobunolol's effects.
References
- 1. Levobunolol - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levobunolol Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. Levobunolol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Ocular levobunolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Levobunolol. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levobunolol Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing beta-blockers for combinatory cancer treatment: effects on conventional and immune therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-Blockers and Cancer: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one, a key intermediate in various research and development applications. The described methodology is a robust two-step process designed for scalability and high purity of the final product.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Friedel-Crafts acylation of octylbenzene with propanoyl chloride to yield the intermediate, 1-(4-octylphenyl)propan-1-one. The subsequent step introduces the nitro group via a Henry reaction between 4-octylbenzaldehyde and nitroethane to form a β-nitro alcohol, which is then oxidized to the desired final product.
Figure 1. Overall synthetic workflow for this compound.
II. Data Presentation
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | Octylbenzene, Propanoyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 | >95 (after purification) |
| 2a | Henry Reaction | 4-Octylbenzaldehyde, Nitroethane | Base (e.g., NaOH, Et₃N) | Ethanol or Methanol | rt | 12 - 24 | 70 - 85 | Crude |
| 2b | Oxidation | β-Nitro Alcohol Intermediate | Oxidizing Agent (e.g., PCC, PDC) | Dichloromethane (DCM) | rt | 2 - 6 | 80 - 90 | >98 (after purification) |
Table 1. Summary of quantitative data for the large-scale synthesis.
III. Experimental Protocols
A. Step 1: Large-Scale Synthesis of 1-(4-octylphenyl)propan-1-one (Friedel-Crafts Acylation)
This protocol details the Friedel-Crafts acylation of octylbenzene with propanoyl chloride.
Materials:
-
Octylbenzene (1.0 eq)
-
Propanoyl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Cooling bath (ice/water)
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
To a cooled (0 °C) and mechanically stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere, slowly add propanoyl chloride via a dropping funnel.
-
After the addition is complete, add octylbenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition of octylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
B. Step 2: Large-Scale Synthesis of this compound
This part of the protocol is divided into the Henry reaction and the subsequent oxidation.
B.1. Henry (Nitro-Aldol) Reaction
Materials:
-
4-Octylbenzaldehyde (1.0 eq)
-
Nitroethane (1.5 eq)
-
Base (e.g., Sodium Hydroxide pellets or Triethylamine) (0.2 - 1.1 eq)
-
Ethanol or Methanol
-
Acetic acid (for neutralization)
-
Ethyl acetate
-
Water
Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-octylbenzaldehyde in ethanol or methanol in the reaction vessel.
-
Add nitroethane to the solution.
-
Slowly add the base to the stirred mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude β-nitro alcohol intermediate. This intermediate is often used in the next step without further purification.
B.2. Oxidation of the β-Nitro Alcohol
Materials:
-
Crude β-nitro alcohol from the previous step (1.0 eq)
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Equipment:
-
Reaction vessel with a stirrer and nitrogen inlet
-
Filtration setup
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve the crude β-nitro alcohol in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add PCC or PDC in portions to the stirred solution. The reaction is typically exothermic.
-
Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
IV. Characterization Data
The identity and purity of the synthesized 1-(4-octylphenyl)propan-1-one and this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
V. Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care under anhydrous conditions.
-
Propanoyl chloride is corrosive and lachrymatory.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Nitroethane is flammable and toxic.
-
PCC and PDC are toxic and should be handled with caution.
-
Proper waste disposal procedures must be followed for all chemical waste.
Figure 2. Logical relationships between starting materials, reactions, and products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Michael addition or a Henry reaction.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the reaction conditions and reagents. Here is a breakdown of potential causes and solutions:
-
Inadequate Catalyst Activity: The reaction, whether a Michael addition or a Henry reaction, is base-catalyzed. The choice and amount of base are critical.
-
Troubleshooting:
-
Base Strength: If using a weak base, consider switching to a stronger base like sodium hydroxide or potassium hydroxide to ensure efficient deprotonation of the nitroalkane.[1][2] However, be aware that strong bases can promote side reactions. For isolating the intermediate β-hydroxy nitro-compound in a Henry reaction, a small amount of a weaker base is preferable.[3]
-
Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of base is used.
-
Freshness of Reagents: Use freshly prepared base solutions, as they can degrade over time.
-
-
-
Poor Solubility of Reactants: Nitroalkanes, in particular, have limited solubility in aqueous media, which can hinder the reaction rate.[1]
-
Troubleshooting:
-
Biphasic System: Employ a biphasic solvent system, such as water-dichloromethane, to improve the solubility of the nitroalkane.[1]
-
Phase Transfer Catalyst: In a biphasic system, the addition of a phase transfer catalyst like tetrabutylammonium chloride or bromide can significantly increase the yield.[1]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the reaction rate and the formation of side products.
-
Troubleshooting:
-
Temperature Control: For Michael additions, higher temperatures generally favor the thermodynamically controlled 1,4-addition product.[4] However, excessively high temperatures can lead to decomposition. It is crucial to carefully control the temperature throughout the reaction.
-
Low-Temperature Start: For exothermic reactions, it is advisable to start at a lower temperature and allow the reaction to slowly warm to room temperature.
-
-
-
Presence of Water: While some protocols use aqueous media, the presence of excess water can sometimes be detrimental, especially if using water-sensitive reagents.
-
Troubleshooting:
-
Anhydrous Conditions: If applicable to your specific protocol, ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
-
Reagent Quality: The purity of starting materials is crucial for a successful reaction.
-
Troubleshooting:
-
Purify Starting Materials: If necessary, purify the starting materials (e.g., 4-octylacetophenone, formaldehyde/paraformaldehyde, and nitromethane for a likely Henry-type route, or an α,β-unsaturated precursor for a Michael addition) before use.
-
-
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. What are these side products and how can I minimize their formation?
-
Answer: The formation of multiple products is a common issue in these types of reactions. Here are some likely side products and strategies to mitigate their formation:
-
Double Michael Addition: Especially when using nitromethane, a second or even third Michael addition can occur, leading to poly-addition products.[1]
-
Troubleshooting:
-
Stoichiometry Control: Use a molar excess of the Michael acceptor (the α,β-unsaturated ketone) relative to the nitroalkane.
-
Slow Addition: Add the nitroalkane slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple additions.
-
-
-
Elimination to Nitroalkene: In Henry reactions, the intermediate β-nitro alcohol can undergo dehydration to form a nitroalkene, especially in the presence of a strong base.[3]
-
Troubleshooting:
-
Use of Weak Base: Employ a weaker base to minimize the rate of the elimination reaction.[3]
-
Temperature Control: Keep the reaction temperature low to disfavor the elimination pathway.
-
-
-
Cannizzaro Reaction: If an aldehyde is used as a starting material in a Henry reaction, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base.
-
Troubleshooting:
-
Controlled Base Addition: Add the base slowly and in a controlled manner.
-
Use of a Non-Protic Solvent: The Cannizzaro reaction is often favored in protic solvents.
-
-
-
Polymerization: The α,β-unsaturated ketone (Michael acceptor) can undergo polymerization under basic conditions.
-
Troubleshooting:
-
Controlled Temperature: Maintain a controlled and not excessively high temperature.
-
Inhibitor: In some cases, a small amount of a polymerization inhibitor can be added.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic routes are the Michael addition and the Henry (nitroaldol) reaction.
-
Michael Addition: This involves the 1,4-conjugate addition of a nitromethane anion to an α,β-unsaturated ketone, specifically 1-(4-octylphenyl)prop-2-en-1-one. This reaction is base-catalyzed.
-
Henry Reaction: This is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[3][5] For the target molecule, this would likely involve the reaction of 4-octylacetophenone with formaldehyde (or its solid form, paraformaldehyde) and nitromethane in a one-pot reaction, or a stepwise reaction involving the formation of an intermediate β-nitro alcohol.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and run a TLC against the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What is the best method for purifying the final product?
A3: The most common and effective method for purifying this compound is silica gel column chromatography.[6] A solvent system of hexane and ethyl acetate in a gradient is typically used for elution.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Nitroalkanes: Nitroalkanes are flammable and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.
-
Solvents: Organic solvents like dichloromethane and hexane are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and avoid ignition sources.
Experimental Protocols
Protocol 1: Michael Addition of Nitromethane to 1-(4-octylphenyl)prop-2-en-1-one
This protocol is a general guideline and may require optimization.
-
Materials:
-
1-(4-octylphenyl)prop-2-en-1-one
-
Nitromethane
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane
-
Water
-
Tetrabutylammonium bromide (optional, as phase transfer catalyst)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(4-octylphenyl)prop-2-en-1-one in dichloromethane.
-
In a separate beaker, prepare a dilute aqueous solution of sodium hydroxide.
-
If using a phase transfer catalyst, add tetrabutylammonium bromide to the reaction flask.
-
Add the nitromethane to the reaction flask.
-
Slowly add the sodium hydroxide solution to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Protocol 2: Henry Reaction of 4-octylbenzaldehyde with Nitroethane
This protocol is a general guideline and may require optimization.
-
Materials:
-
4-octylbenzaldehyde
-
Nitroethane
-
Potassium hydroxide (or other suitable base)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-octylbenzaldehyde and nitroethane in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Michael Addition)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Hydroxide | Potassium Carbonate | Triethylamine | Stronger bases generally lead to higher initial reaction rates, but may increase side reactions. |
| Solvent | Dichloromethane/Water | Ethanol | THF | Biphasic systems can improve yield by enhancing reactant solubility.[1] |
| Catalyst | None | Tetrabutylammonium Bromide | None | Phase transfer catalysts can significantly improve yields in biphasic systems.[1] |
| Temperature | Room Temperature | 0 °C to RT | 40 °C | Higher temperatures may favor the desired 1,4-addition but can also lead to decomposition. |
| Typical Yield | Moderate | Low to Moderate | Moderate to High | Yields can vary significantly based on the specific combination of conditions. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inadequate catalyst activity | Use a stronger or fresh base. |
| Poor reactant solubility | Employ a biphasic solvent system with a phase transfer catalyst.[1] | |
| Suboptimal temperature | Optimize reaction temperature; consider starting at a lower temperature. | |
| Multiple Products | Double Michael addition | Use an excess of the Michael acceptor; add nitroalkane slowly.[1] |
| Elimination to nitroalkene | Use a weaker base and lower reaction temperature.[3] | |
| Polymerization | Control temperature; consider a polymerization inhibitor. |
Visualizations
References
Technical Support Center: 3-Nitro-1-(4-octylphenyl)propan-1-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-Nitro-1-(4-octylphenyl)propan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Extraction | Incomplete removal of acidic or basic reagents from the synthesis. | Perform additional aqueous washes: a dilute acid wash (e.g., 1M HCl) to remove basic impurities, followed by a dilute base wash (e.g., saturated NaHCO₃) to remove acidic impurities, and finally a brine wash to break up emulsions and remove excess water. |
| Presence of unreacted starting materials (e.g., 4-octylacetophenone, nitromethane). | Optimize the reaction conditions to ensure complete conversion. For purification, consider column chromatography with a gradient elution to separate the more polar product from less polar starting materials. | |
| Oily Product That Fails to Crystallize | The long octyl chain can inhibit the formation of a stable crystal lattice. | Try crystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot and sparingly soluble when cold (e.g., isopropanol, ethanol/water, hexane/ethyl acetate). If direct crystallization fails, attempt to precipitate the product as an amorphous solid by adding a non-solvent to a concentrated solution of the product. Subsequent purification can be achieved by chromatography. |
| Presence of isomeric impurities. | If the starting material (octylbenzene) was a mixture of isomers, the final product will also be a mixture. Separation of these isomers can be very challenging and may require high-performance liquid chromatography (HPLC). It is crucial to start with a pure para-isomer of the starting material. | |
| Yellow or Brown Discoloration of the Final Product | Presence of nitrophenolic impurities or other oxidation byproducts. | Wash the crude product with a mild alkaline solution, such as aqueous ammonia or sodium carbonate, to remove acidic nitrophenolic impurities.[1] Activated carbon treatment of a solution of the product can also help to remove colored impurities. |
| Multiple Spots on TLC After Column Chromatography | Co-elution of impurities with similar polarity to the desired product. | Adjust the solvent system for column chromatography. A less polar solvent system may provide better separation. Alternatively, consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Decomposition of the product on silica gel. | The nitro group can sometimes be sensitive to acidic silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine. | |
| Low Overall Yield After Purification | Loss of product during aqueous workups due to emulsion formation. | Use a brine wash to help break up emulsions. If emulsions persist, filtration through a pad of celite can be effective. |
| Inefficient elution from the chromatography column. | Ensure the product is fully eluted by flushing the column with a more polar solvent at the end of the chromatography run. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted Starting Materials: Such as 1-(4-octylphenyl)ethanone and nitromethane.
-
Isomeric Products: If the starting octylbenzene was not purely the para-isomer, you might have ortho- and meta-isomers of the final product.
-
Side-Reaction Products: Michael addition can sometimes lead to the formation of poly-addition products.[2] Also, side reactions involving the ketone or nitro group are possible under non-optimal conditions.
Q2: What is the recommended solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, will generally provide good separation of the desired product from less polar impurities.
Q3: My purified product is an oil, but the literature reports it as a solid. What should I do?
A3: The oily nature is likely due to the presence of impurities or the inherent difficulty of crystallizing molecules with long, flexible alkyl chains.[3] First, ensure the purity is high (>95%) by techniques like NMR or HPLC. If it is pure, attempt crystallization from various solvents or solvent mixtures. If it still fails to crystallize, you may need to proceed with the next step using the product as a high-purity oil.
Q4: Can I use distillation to purify this compound?
A4: Due to the high molecular weight and the presence of a nitro group, which can be thermally sensitive, distillation is generally not recommended as it would require high vacuum and high temperatures, risking decomposition of the product.
Experimental Protocols
General Purification by Column Chromatography
-
Preparation of the Crude Material: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent.
-
Packing the Column: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pack a glass column with the slurry.
-
Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol).
-
Dissolution: In a flask, add the minimum amount of hot solvent to the purified product until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Crystal Formation: Once crystals have formed, allow sufficient time for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
3-Nitro-1-(4-octylphenyl)propan-1-one stability and degradation issues
Technical Support Center: 3-Nitro-1-(4-octylphenyl)propan-1-one
This technical support center provides guidance on the stability and potential degradation issues for this compound. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common questions and issues related to the handling, storage, and stability of this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the compound desiccated at -20°C.[1] For short-term storage, refrigeration at 2-8°C is also suggested.[2][3] It is crucial to prevent exposure to moisture and light. Before use, allow the vial to warm to room temperature for at least one hour before opening to avoid condensation.[1]
2. What solvents are suitable for dissolving this compound?
The compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For quantitative analysis, it is advisable to use HPLC-grade solvents to avoid introducing impurities.
3. What are the potential signs of degradation?
Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. However, degradation can occur without any visible changes. The most reliable way to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
4. What are the likely degradation pathways for this molecule?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, potential degradation could occur through:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
-
Hydrolysis: Although the ketone functional group is generally stable, hydrolysis could be a concern under extreme pH conditions.
-
Photodegradation: Aromatic ketones can be susceptible to degradation upon exposure to UV light.
-
Oxidation: The alkyl chain could be susceptible to oxidation.
5. How can I monitor the stability of this compound in my experiments?
A stability-indicating HPLC method is the recommended approach.[4] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Comparing the chromatograms of a fresh sample with an aged or stressed sample will reveal the extent of degradation.
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Contamination or degradation of the compound or solvent. | 1. Prepare a fresh solution of the compound in a new batch of HPLC-grade solvent. 2. Analyze the solvent alone (blank run) to check for impurities. 3. If the issue persists, the compound may have degraded. Use a fresh vial of the compound. |
| Loss of compound potency or activity | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, and moisture exposure). 2. Perform a purity check using HPLC. 3. If degradation is confirmed, obtain a new batch of the compound and strictly adhere to the recommended storage conditions. |
| Inconsistent experimental results | Inconsistent sample preparation or degradation of stock solutions. | 1. Prepare fresh stock solutions for each experiment. 2. If using a stock solution over time, monitor its purity by HPLC at regular intervals. 3. Ensure accurate and consistent weighing and dilution of the compound. |
Experimental Protocols
Protocol: Forced Degradation Study using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
3. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
HPLC Analysis:
-
Analyze the unstressed sample and all stressed samples by HPLC.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of the compound).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed sample.
-
Identify any new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
-
Visualizations
Potential Degradation Pathway
Caption: A diagram illustrating potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A workflow diagram for conducting a forced degradation study of this compound.
References
Technical Support Center: 3-Nitro-1-(4-octylphenyl)propan-1-one Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-1-(4-octylphenyl)propan-1-one, focusing on potential issues with Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Q1: Why are the peaks in my spectrum broad?
A1: Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may be poor. Try re-shimming the instrument.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1][2] Diluting the sample may resolve this issue.
-
Insolubility: If the compound is not fully dissolved, suspended particles can cause significant line broadening.[1][2] Filter your sample through a small plug of glass wool directly into the NMR tube.
-
Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can cause severe peak broadening. Ensure all glassware is scrupulously clean.
Q2: I have unexpected signals in my spectrum. What are they?
A2: Extraneous peaks usually originate from impurities. Common sources include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely.[2] Check published tables of common NMR solvent impurities to identify them.[3][4][5][6]
-
Water: NMR solvents can absorb atmospheric moisture.[2] A broad singlet, typically between 1.5-2.5 ppm in CDCl₃, is indicative of water.
-
Silicone Grease: If you used greased glass joints, you might see a singlet around 0.1 ppm.[5]
-
Starting Materials: Incomplete reaction can result in peaks corresponding to the starting materials.
Q3: The integration of the aromatic region or the octyl chain is incorrect. Why?
A3: Inaccurate integration can stem from:
-
Overlapping Peaks: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can overlap with your aromatic signals, making accurate integration difficult.[2] Using a different deuterated solvent like acetone-d₆ may shift the solvent peak away from your signals of interest.[2]
-
Poor Phasing and Baseline: An improperly phased spectrum or a distorted baseline will lead to integration errors.[7] Carefully re-process the spectrum, ensuring correct phasing and baseline correction.
-
Insufficient Relaxation Delay: For ¹³C NMR, and sometimes for ¹H NMR with very different proton environments, a short relaxation delay (d1) can lead to non-quantitative signal intensities, especially for quaternary carbons or protons with long relaxation times. Increasing the relaxation delay can help.
Q4: The chemical shifts of the methylene protons next to the carbonyl and nitro groups seem wrong. What could be the cause?
A4: Chemical shifts are sensitive to their environment:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons, especially those near polar functional groups.[2] Spectra taken in benzene-d₆, for example, often show different patterns compared to those in deuterochloroform.[2]
-
Concentration: Chemical shifts can be concentration-dependent.[2] Comparing your spectrum to literature data requires ensuring similar sample concentrations.
Q5: My spectrum has a rolling or distorted baseline. How can I fix this?
A5: Baseline issues often arise during data acquisition or processing:
-
High Signal Intensity: An extremely concentrated sample can saturate the detector, leading to baseline artifacts.[8] This may require reducing the receiver gain or the pulse width and re-acquiring the data.[7][8]
-
Incorrect Phasing: The most common cause is improper phase correction during processing. Re-apply the zero-order and first-order phase corrections carefully.[7]
-
FID Truncation: If the acquisition time is too short, the Free Induction Decay (FID) signal may be cut off before it has fully decayed. This can be addressed by increasing the acquisition time or by applying an appropriate window function (apodization) before Fourier transformation.[9]
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note that actual values may vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃) | ~ 0.88 | Triplet (t) | 3H |
| H-b, c, d, e, f | ~ 1.29 | Multiplet (m) | 10H |
| H-g (Ar-CH₂) | ~ 1.62 | Multiplet (m) | 2H |
| H-h (Benzylic CH₂) | ~ 2.65 | Triplet (t) | 2H |
| H-k (CH₂-C=O) | ~ 3.45 | Triplet (t) | 2H |
| H-j (CH₂-NO₂) | ~ 4.70 | Triplet (t) | 2H |
| H-i (Ar-H) | ~ 7.28 | Doublet (d) | 2H |
| H-l (Ar-H) | ~ 7.90 | Doublet (d) | 2H |
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| C-a (CH₃) | ~ 14.1 |
| C-b, c, d, e, f, g | ~ 22.7 - 31.9 |
| C-h (Benzylic CH₂) | ~ 35.6 |
| C-k (CH₂-C=O) | ~ 38.5 |
| C-j (CH₂-NO₂) | ~ 70.8 |
| C-i, l (Ar-CH) | ~ 128.5 - 129.5 |
| C-m (Ar-C) | ~ 134.0 |
| C-n (Ar-C) | ~ 149.5 |
| C-o (C=O) | ~ 196.5 |
Experimental Protocols
Protocol 1: Standard Sample Preparation and ¹H NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a pipette with a cotton filter, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a tube gauge.
-
Insert the sample into the NMR spectrometer.
-
Load a standard set of shims.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad or distorted peaks.[2]
-
-
Data Acquisition:
-
Set up a standard 1D proton experiment.
-
Use an automated routine (rga) to set the receiver gain or adjust it manually to avoid detector overflow.[10]
-
Acquire the spectrum. A typical acquisition might involve 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase correction (zero-order and first-order) to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals.
-
Mandatory Visualization
The following diagrams illustrate logical workflows for troubleshooting common NMR issues.
Caption: Troubleshooting workflow for common NMR spectral issues.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. researchgate.net [researchgate.net]
- 7. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Optimizing Nitroalkane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nitroalkane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of nitroalkanes.
Issue 1: Low or No Yield in Nitroalkane Synthesis via Alkyl Halide Displacement
Question: I am getting a low yield of my desired nitroalkane when reacting an alkyl halide with a nitrite salt. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reaction, often referred to as the Victor-Meyer or Kornblum reaction, are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Choice of Alkyl Halide: The reactivity of the alkyl halide is critical. Reactivity follows the order: R-I > R-Br > R-Cl.[1] Primary alkyl halides are more effective than secondary ones, which may undergo competing elimination reactions.[2][3] Tertiary alkyl halides are generally unsuitable and lead to the formation of alkenes.[3]
-
Recommendation: If possible, use an alkyl iodide or bromide for better reactivity. Ensure you are using a primary or secondary alkyl halide.
-
-
Choice of Nitrite Salt: The choice between silver nitrite (AgNO₂) and an alkali metal nitrite like sodium nitrite (NaNO₂) can significantly impact the product distribution.
-
AgNO₂: Favors the formation of nitroalkanes (C-N bond formation) due to the covalent nature of the Ag-O bond.[2]
-
NaNO₂ or KNO₂: Being ionic, the nitrite ion can act as an ambident nucleophile, attacking with either the nitrogen or the oxygen. This often leads to the formation of a significant amount of alkyl nitrite (R-O-N=O) as a byproduct, which can be difficult to separate from the desired nitroalkane.[1][4]
-
Recommendation: For maximizing the yield of the nitroalkane, AgNO₂ is often the preferred reagent. If using NaNO₂, the choice of solvent is crucial to favor the desired product.
-
-
Solvent Effects: The solvent plays a critical role, especially when using alkali metal nitrites.
-
Aprotic Polar Solvents (DMF, DMSO): These solvents are known to accelerate the reaction of alkali nitrites with alkyl halides and can increase the yield of the nitroalkane to around 60%.[1][2]
-
Protic Solvents (Ethanol, Water): Can lead to lower yields of the nitroalkane and increased formation of byproducts. However, eco-friendly methods using polyethylene glycol (PEG 400) or water with AgNO₂ have been developed with good yields for primary alkyl halides.[1][5]
-
Recommendation: When using NaNO₂ or KNO₂, consider using DMF or DMSO as the solvent.
-
-
Reaction Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures.[1][6] Higher temperatures can promote elimination side reactions, especially with secondary halides.
-
Formation of Byproducts: Besides alkyl nitrites, elimination reactions to form alkenes are a common side reaction, particularly with sterically hindered alkyl halides.[3]
Troubleshooting Workflow for Low Yield in Alkyl Halide Displacement:
Caption: Troubleshooting logic for low yields in nitroalkane synthesis from alkyl halides.
Issue 2: Dimerization or Polymerization during the Reduction of Nitroalkenes
Question: I am trying to synthesize a nitroalkane by reducing a nitroalkene, but I am observing significant amounts of dimeric or polymeric byproducts. How can I prevent this?
Answer:
The formation of dimers is a common side reaction during the reduction of conjugated nitroalkenes. This occurs via a competitive Michael addition of the nitronate anion (formed from the product nitroalkane under basic or neutral conditions) to another molecule of the starting nitroalkene.[1]
Potential Causes and Solutions:
-
Reaction pH: The dimerization is often promoted by basic or neutral conditions which favor the formation of the nitronate anion from the product nitroalkane.
-
Recommendation: Performing the reduction under acidic conditions or at a reduced pH can suppress the formation of the nitronate and thus minimize dimerization.[1]
-
-
Choice of Reducing Agent: Different reducing agents can influence the outcome.
-
Sodium Borohydride (NaBH₄): A common reducing agent. Its effectiveness in preventing dimerization can be enhanced.
-
Recommendation: A modified procedure using NaBH₄ in the presence of silica gel in a chloroform-isopropanol solvent system has been shown to give good yields of the desired nitroalkane, free of dimers.[1][7]
-
Workflow for Preventing Dimerization in Nitroalkene Reduction:
Caption: Troubleshooting dimerization in nitroalkene reduction.
Frequently Asked Questions (FAQs)
Q1: What is the main byproduct in the synthesis of nitroalkanes from alkyl halides and how can I remove it?
A1: The primary byproduct when using alkali metal nitrites (like NaNO₂) is the corresponding alkyl nitrite (R-ONO).[1][4] This is due to the ambident nature of the nitrite ion. Separating the nitroalkane from the alkyl nitrite can be challenging due to similar boiling points. Purification can often be achieved by careful distillation or column chromatography.[1]
Q2: Can I synthesize nitroalkanes from alcohols directly?
A2: Direct conversion is not typical. However, a highly efficient two-step process is common. The alcohol is first converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a nitrite source.[8] A one-pot procedure involves converting the alcohol to its tosylate or mesylate, followed by reaction with tetrabutylammonium nitrite (TBAN) in toluene to yield the nitroalkane.[8]
Q3: My Henry (nitroaldol) reaction is giving me the nitroalkene instead of the ß-nitro alcohol. What should I do?
A3: The ß-nitro alcohol product of the Henry reaction can easily undergo dehydration to form a nitroalkene, especially if acidic protons are present on the carbon bearing the nitro group and the reaction is heated.[9][10] To favor the isolation of the ß-nitro alcohol, use only a catalytic amount of a mild base and maintain a low reaction temperature.[3]
Q4: What are the key considerations for a successful Michael addition of a nitroalkane to an α,β-unsaturated compound?
A4: The success of the Michael addition of nitroalkanes depends on the choice of base and solvent. The base is required to generate the nucleophilic nitronate anion. The reactivity of the α,β-unsaturated acceptor is also important. For less reactive acceptors, a stronger base may be needed. In some cases with highly reactive acceptors, a base catalyst may not be necessary. The solvent's ability to solvate the anion is also a key factor.
Q5: Are there any "green" or more environmentally friendly methods for nitroalkane synthesis?
A5: Yes, there has been progress in developing more sustainable methods. For the displacement of alkyl halides, procedures using sodium nitrite in polyethylene glycol (PEG 400) as a recyclable solvent have been reported.[1] Additionally, reactions of primary alkyl halides with silver nitrite in water have been shown to be effective, minimizing the use of volatile organic solvents.[1][5]
Data Presentation: Comparison of Synthetic Methods
Table 1: Synthesis of Primary Nitroalkanes from Alkyl Halides
| Alkyl Halide | Nitrite Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodooctane | AgNO₂ (4 equiv) | Water | 60 | 0.5 | 93 | [1] |
| 1-Bromooctane | AgNO₂ (4 equiv) | Water | 60 | 1.25 | 85 | [1] |
| 1-Iodooctane | NaNO₂ (1.5 equiv) | PEG 400 | Room Temp. | 8 | 85 | [1] |
| 1-Bromooctane | NaNO₂ (3 equiv) | PEG 400 | Room Temp. | 24 | 82 | [1] |
| Ethyl Bromide | NaNO₂ | DMF | Room Temp. | 6 | ~60 | [2][6] |
Table 2: Synthesis of Nitroalkanes from Alcohols via Tosylates/Mesylates
| Starting Alcohol Derivative | Nitrite Source | Solvent | Time (h) | Yield (%) | Reference |
| Primary Tosylate/Mesylate | TBAN (1.5 equiv) | Toluene | 2.5 | 53-61 | [1][8] |
| Secondary Tosylate/Mesylate | TBAN (1.5 equiv) | Toluene | 28-40 | 33-41 | [1][8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Nitrooctane from 1-Bromooctane using NaNO₂ in PEG 400
Materials:
-
1-Bromooctane
-
Sodium Nitrite (NaNO₂)
-
Polyethylene glycol 400 (PEG 400)
-
Diethyl ether
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-bromooctane (1 equivalent) in PEG 400.
-
Add sodium nitrite (3 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
After the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1-nitrooctane.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Henry (Nitroaldol) Reaction
Materials:
-
Aldehyde or Ketone
-
Nitroalkane
-
Base (e.g., triethylamine, DBU, or a catalytic amount of NaOH)
-
Solvent (e.g., THF, ethanol, or solvent-free)
-
Dilute HCl
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of the aldehyde or ketone (1 equivalent) and the nitroalkane (1-2 equivalents) in the chosen solvent at 0 °C, add the base dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding dilute HCl until the solution is neutral or slightly acidic.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude ß-nitro alcohol.
-
Purify the product by flash column chromatography.
Experimental Workflow for Henry Reaction:
Caption: General experimental workflow for the Henry (Nitroaldol) reaction.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. quora.com [quora.com]
- 3. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroalkane Preparation FAQ [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
how to increase the solubility of 3-Nitro-1-(4-octylphenyl)propan-1-one
Technical Support Center: 3-Nitro-1-(4-octylphenyl)propan-1-one
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The chemical structure of this compound contains two distinct regions. The 4-octylphenyl group consists of a long, non-polar alkyl chain attached to a phenyl ring, making this part of the molecule significantly hydrophobic (lipophilic). This large hydrophobic "tail" dominates the molecule's properties, leading to poor solubility in polar solvents like water. While the nitropropanone portion of the molecule is polar, it is not sufficient to overcome the hydrophobicity of the octylphenyl group.[1][2]
Q2: In which organic solvents is this compound known to be soluble?
A2: This compound is readily soluble in a variety of common organic solvents. These include Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[3] Researchers typically prepare concentrated stock solutions in these solvents, which are then diluted into the final experimental medium.
Q3: What are the primary strategies for increasing the aqueous solubility of this compound?
A3: Several techniques can be employed, ranging from simple solvent adjustments to more complex formulations. The most common and effective methods include:
-
Co-solvency: Adding a water-miscible organic solvent to your aqueous medium.[4][5][6]
-
pH Adjustment: Increasing the pH to deprotonate the α-carbon, forming a more soluble salt.[7][8]
-
Use of Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic portion of the compound.[9][10]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance solubility.[11]
Q4: Can changing the temperature increase its solubility?
A4: Generally, the solubility of solid organic compounds increases with temperature. Gently warming the solvent while dissolving the compound can help. However, it is crucial to be aware of the compound's thermal stability. For experiments conducted at a specific temperature (e.g., 37°C), a solution prepared at a higher temperature may precipitate upon cooling. Therefore, solubility should be confirmed at the final experimental temperature.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.
This is a common issue caused by the compound's low aqueous solubility. When the concentrated organic stock is introduced to the aqueous environment, the solvent composition changes dramatically, causing the compound to fall out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Solubility Enhancement Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[12][13][14]
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in a suitable, water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM).
-
Dilution: While vortexing or stirring the aqueous buffer vigorously, add the stock solution dropwise to achieve the desired final concentration.
-
Final Concentration Check: Ensure the final percentage of the co-solvent is low enough to not interfere with your experiment (typically <1% for cell-based assays, but this must be empirically determined).
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, the compound is likely solubilized.
Illustrative Data:
| Solvent System | Final Co-solvent (%) | Max Achieved Concentration (Hypothetical) |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | 0% | < 1 µM |
| PBS + DMSO | 0.5% | 25 µM |
| PBS + Ethanol | 1.0% | 40 µM |
| PBS + PEG 400 | 2.0% | 75 µM |
Protocol 2: Solubility Enhancement via pH Adjustment
Primary and secondary nitroalkanes contain acidic α-hydrogens.[8] In the presence of a base, this compound can be deprotonated to form a negatively charged nitronate salt. This ionic form is significantly more soluble in aqueous media.[7]
Methodology:
-
Select a Base: Choose a suitable base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Prepare a Stock Solution: Prepare a dilute stock solution of the base (e.g., 0.1 M NaOH).
-
Titration: Add the compound to your aqueous buffer. While monitoring the pH and stirring continuously, slowly add small aliquots of the base stock solution.
-
Monitor Dissolution: Continue to add the base until the compound dissolves. Note the final pH of the solution.
-
Caution: This method is only suitable for experiments where a basic pH will not affect the experimental outcome or the stability of the compound. The stability of the resulting aci-nitro form should also be considered.[7]
Protocol 3: Micellar Solubilization Using Surfactants
Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can encapsulate non-polar molecules, effectively solubilizing them in the aqueous phase.[9]
Methodology:
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or a Pluronic® block copolymer. Nonionic surfactants are often used to solubilize compounds.[10]
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.
-
Dissolve Compound: Add the this compound powder directly to the surfactant solution and stir until it dissolves. Gentle heating may be required.
-
Alternative Method: Alternatively, dissolve the compound in a small amount of a volatile organic solvent (e.g., ethanol). Add this solution to the surfactant-containing aqueous phase, and then remove the organic solvent using a rotary evaporator or nitrogen stream.
Caption: Mechanism of micellar solubilization of a hydrophobic compound.
References
- 1. enotesnepal.com [enotesnepal.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitro-1-(4-octylphenyl)-1-propanone | CAS:899822-97-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. brainkart.com [brainkart.com]
- 9. ascelibrary.org [ascelibrary.org]
- 10. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. bepls.com [bepls.com]
- 14. longdom.org [longdom.org]
resolving impurities in 3-Nitro-1-(4-octylphenyl)propan-1-one samples
Technical Support Center: 3-Nitro-1-(4-octylphenyl)propan-1-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It addresses common issues related to impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities often originate from starting materials, side-reactions, or subsequent degradation. The most common impurities depend on the synthetic route used. For a typical synthesis involving a Friedel-Crafts acylation or a Michael addition, you might encounter unreacted starting materials such as octylbenzene or 4-octylphenyl chalcone, side-products from poly-acylation or self-condensation, and residual solvents from the reaction or workup.
Q2: My preliminary analysis (TLC, ¹H NMR) suggests the sample is impure. What is the first step I should take?
A2: The first step is to quantify the purity if possible and then identify the structure of the major impurities. High-Performance Liquid Chromatography (HPLC) is an excellent first-pass technique to determine the number of components and their relative abundance. For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weights of the impurities, and preparative chromatography can be used to isolate them for detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Which analytical techniques are best for characterizing impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Highly sensitive methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are ideal for detecting and identifying trace-level impurities.[1][2][3] For resolving and quantifying known impurities, a validated HPLC method with UV detection is often sufficient.[4] ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main product and for identifying any significant impurities, especially isomers.
Q4: What are the general strategies for purifying this compound?
A4: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing minor impurities if the product is a solid and a suitable solvent system can be found.
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities, including starting materials and side-products.[5]
-
Liquid-Liquid Extraction: This can be used during the workup to remove acidic or basic impurities.[6][7] For instance, a wash with a sodium bisulfite solution can help remove unreacted aldehyde precursors if a Claisen-Schmidt condensation was performed.[6][7][8]
Troubleshooting Guides
Problem 1: My sample is an oil and fails to crystallize, suggesting significant impurities.
-
Possible Cause: The presence of residual solvents or structurally similar impurities can act as an "oiling out" agent, preventing crystallization. Oiling out can also occur if the solution is cooled too quickly or if it's supersaturated with impurities.[9]
-
Troubleshooting Steps:
-
Initial Analysis: Confirm the presence of the desired product via ¹H NMR or LC-MS. Check for high levels of residual solvent.
-
Solvent Removal: Ensure all solvents from the workup are thoroughly removed under high vacuum.
-
Chromatography: Purify the oil using flash column chromatography to remove impurities.
-
Re-attempt Crystallization: Using the purified material, attempt recrystallization from a different solvent or a co-solvent system. Start with a small amount to find the ideal conditions. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface may be helpful.[9]
-
Problem 2: My LC-MS analysis shows a peak with a mass corresponding to a di-nitrated or poly-alkylated product.
-
Possible Cause: This suggests that side-reactions have occurred during synthesis. If a Friedel-Crafts acylation was used, poly-acylation can be a problem.[10] If a Michael addition was performed, multiple additions of the nitroalkane are possible under certain conditions.[11]
-
Troubleshooting Steps:
-
Isolation: Use preparative HPLC or flash column chromatography to isolate the impurity for full structural characterization.
-
Reaction Optimization: To avoid this side-product in future syntheses, adjust the reaction conditions. This may include lowering the reaction temperature, reducing the equivalents of the nitrating or acylating agent, or changing the catalyst.
-
Purification: These higher molecular weight, and often more polar, byproducts can typically be separated from the desired product using flash column chromatography.
-
Problem 3: I detect unreacted starting materials (e.g., octylbenzene, 4-octylchalcone) in my final product.
-
Possible Cause: The reaction may not have gone to completion, or an inappropriate stoichiometric ratio of reactants was used.
-
Troubleshooting Steps:
-
Reaction Monitoring: In subsequent runs, monitor the reaction progress closely using TLC or LC-MS to ensure full consumption of the limiting reagent.
-
Purification: Unreacted starting materials are usually less polar than the product and can be readily separated by flash column chromatography.[5]
-
Extraction: If the starting material has significantly different acidic/basic properties, a liquid-liquid extraction during the workup can be an effective removal method.
-
Data Presentation: Potential Impurities
| Impurity Type | Potential Source | Suggested Analytical Method |
| Starting Materials | ||
| Octylbenzene | Incomplete Friedel-Crafts acylation | GC-MS, ¹H NMR |
| 4-Octylphenyl chalcone | Incomplete Michael addition | LC-MS, HPLC, ¹H NMR |
| Nitroethane | Incomplete Michael addition | ¹H NMR, GC-MS |
| Side-Products | ||
| ortho/meta isomers | Lack of regioselectivity in Friedel-Crafts acylation | HPLC, LC-MS, ¹H NMR |
| Di-acylated octylbenzene | Over-reaction in Friedel-Crafts acylation | LC-MS, ¹H NMR |
| Michael di-adduct | Over-reaction in Michael addition | LC-MS, ¹H NMR |
| Reagents/Solvents | ||
| Residual Solvents (e.g., Toluene, DMF) | Incomplete drying/purification | ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound samples.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peaks to determine the relative area percent of the main peak versus impurities.
Protocol 2: Flash Column Chromatography Purification
This protocol is for the purification of a crude sample.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined beforehand by TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent mixture.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization
This protocol is for the final purification of a solid sample.
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or hexane/ethyl acetate mixtures are good starting points.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, insulate the flask. Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Logical workflow for impurity identification and resolution.
Caption: Potential synthetic pathways and sources of impurities.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. silicycle.com [silicycle.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sctunisie.org [sctunisie.org]
Technical Support Center: Characterization of Nitro Compounds
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with nitro compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these molecules.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results for a nitro compound show an unexpected molecular ion peak or unusual fragmentation. What could be the cause?
A1: Characterizing nitro compounds by mass spectrometry can be challenging due to their unique chemical properties. Unexpected results can arise from several factors:
-
Adduct Formation: Nitro compounds can readily form adducts with ions present in the mass spectrometer or sample matrix (e.g., Na+, K+, NH4+).[1][2] This leads to a molecular ion peak (M+) that is higher than the actual molecular weight of your compound. Always check for mass differences corresponding to common adducts.
-
In-source Reduction/Fragmentation: The high energy of some ionization techniques can cause the nitro group to be reduced to a nitroso or amino group, or to fragment before detection.[3] This will result in peaks corresponding to these reduced species rather than the intact nitro compound.
-
Complex Fragmentation Patterns: The fragmentation of nitro compounds can be complex and may not always follow predictable pathways.[4][5][6][7] For example, aromatic nitro compounds can exhibit rearrangements and losses of neutral molecules like NO, NO2, and H2O.[5][6]
Troubleshooting Flowchart for Unexpected MS Results
Caption: Troubleshooting workflow for unexpected mass spectrometry results of nitro compounds.
Q2: I'm having trouble assigning the peaks in the IR spectrum of my aromatic nitro compound. Why are the typical aromatic substitution patterns difficult to interpret?
A2: The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the benzene ring.[8][9] This "scrambling" of the electronic environment can make the interpretation of the out-of-plane C-H bending bands, which are typically used to determine the substitution pattern on a benzene ring, unreliable.[8] While the asymmetric and symmetric stretches of the nitro group itself are usually strong and easily identifiable, you should be cautious when assigning substitution patterns based on the fingerprint region.
| Vibrational Mode | Aliphatic Nitro Compounds (cm⁻¹) | Aromatic Nitro Compounds (cm⁻¹) | Intensity |
| Asymmetric N-O Stretch | ~1550 | 1550-1475 | Strong |
| Symmetric N-O Stretch | ~1365 | 1360-1290 | Strong |
| C-N Stretch | - | 890-835 | Medium |
Data compiled from various spectroscopic resources.[8][10][11]
Q3: The proton NMR spectrum of my nitro-substituted aromatic compound shows unexpected chemical shifts. Why are the ortho protons more deshielded than the para protons?
A3: This is a common point of confusion. While resonance effects of the nitro group place a partial positive charge on both the ortho and para carbons, leading to deshielding of the attached protons, the inductive effect also plays a crucial role.[12][13] The strong electron-withdrawing inductive effect of the nitro group is distance-dependent and therefore has a greater deshielding influence on the closer ortho protons compared to the more distant para protons. This often results in the ortho protons appearing further downfield in the 1H NMR spectrum.[12][13]
Q4: I suspect my nitro compound is degrading during my experiment. What are the common causes and how can I prevent this?
A4: Nitro compounds can be thermally and photochemically unstable.[14] Additionally, they are susceptible to reduction under various conditions.
-
Reduction: The nitro group can be easily reduced to nitroso, hydroxylamino, or amino functionalities.[3][15][16] This can be initiated by certain metal catalysts (e.g., Pd/C, Raney Nickel), acidic conditions with metals like Fe or Zn, or even during some analytical procedures.[15][17]
-
Thermal Decomposition: Many nitro compounds are thermally sensitive and can decompose, sometimes explosively, upon heating.[18][19] It is crucial to be aware of the thermal stability of your specific compound.
To mitigate degradation, consider the following:
-
Use mild reaction and workup conditions.
-
Avoid strong reducing agents unless intentionally performing a reduction.
-
Protect samples from light and heat.
-
For analytical techniques, use the mildest possible conditions (e.g., lower temperatures, softer ionization in MS).
Q5: I am getting a positive result in a chemical test for amines, but I started with a pure nitro compound. What is happening?
A5: This is likely due to the in-situ reduction of the nitro group to an amine during the chemical test itself.[20][21] For example, the Mulliken-Barker test for nitro compounds involves reduction with zinc and ammonium chloride to form a hydroxylamine, which then reacts with Tollens' reagent.[21][22] Similarly, tests for amines that use reducing conditions can give a false positive for nitro compounds.
Troubleshooting Guides
Guide 1: Inconsistent Mass Spectrometry Data
Issue: You observe variable mass spectra for the same nitro compound sample, with different adducts or fragments appearing in different runs.
Possible Cause: Inconsistent sample preparation or fluctuating ion source conditions. The formation of adducts is highly dependent on the presence of trace amounts of salts or solvents.[1][2]
Experimental Protocol for Consistent MS Analysis:
-
Solvent Purity: Use high-purity, MS-grade solvents for sample preparation to minimize contaminants that can form adducts.
-
Glassware Cleaning: Ensure all glassware is meticulously cleaned to remove residual salts. Rinsing with a dilute acid, followed by high-purity water and solvent, is recommended.
-
Consistent Additives: If intentionally forming an adduct for better ionization, use a consistent, precise concentration of the additive (e.g., sodium acetate) in every sample and standard.
-
Source Optimization: Optimize and stabilize the ion source conditions (temperature, voltages) before running your samples.
-
Blank Injections: Run solvent blanks between samples to check for carryover and contamination.
Guide 2: False Positive in Nitrosamine Testing
Issue: You are detecting nitrosamines in your sample, but you suspect it might be an artifact of the analytical method.
Possible Cause: Acidic conditions during sample preparation can cause the in-situ formation of nitrosamines from precursor amines and residual nitrites.[23] This is a critical issue in pharmaceutical analysis.
Experimental Protocol to Prevent False Positives:
-
pH Control: Maintain a neutral or slightly basic pH during sample preparation whenever possible.
-
Nitrite Scavengers: Incorporate a nitrite scavenger, such as ascorbic acid or vitamin E, into your sample preparation workflow to eliminate residual nitrites before they can react.[23]
-
Temperature Control: Perform sample preparation at reduced temperatures to minimize the rate of any potential nitrosation reactions.
-
Method Validation: Validate your analytical method by spiking a blank matrix with the precursor amine (without the nitro-compound) and analyzing for nitrosamine formation to demonstrate that the method itself does not generate the impurity.
Logical Diagram for Preventing False Positives
References
- 1. acdlabs.com [acdlabs.com]
- 2. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. organic chemistry - Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nitro compound - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. ias.ac.in [ias.ac.in]
- 22. quora.com [quora.com]
- 23. resolian.com [resolian.com]
Technical Support Center: Production of 3-Nitro-1-(4-octylphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Nitro-1-(4-octylphenyl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most probable synthetic routes are:
-
Friedel-Crafts Acylation: The reaction of octylbenzene with 3-nitropropanoyl chloride in the presence of a Lewis acid catalyst.
-
Michael Addition: The conjugate addition of a nitroalkane (such as nitroethane, followed by further steps) to 4-octylphenyl vinyl ketone, catalyzed by a base.
Q2: What are the main challenges in scaling up the production of this compound?
A2: Scaling up production can present several challenges, including managing exothermic reactions, ensuring efficient mixing, dealing with catalyst deactivation or removal, and developing robust purification methods for a high molecular weight, potentially oily product. For exothermic reactions like the Michael addition, careful thermal management is crucial to avoid side reactions and ensure safety.[1][2]
Q3: Are there any "green" or more environmentally friendly synthesis options?
A3: Yes, for the Friedel-Crafts acylation route, solid acid catalysts like zeolites can be used as reusable and less corrosive alternatives to traditional Lewis acids such as aluminum chloride.[3][4] For Michael additions, performing the reaction in water or under solvent-free conditions, potentially with a phase-transfer catalyst, can reduce the environmental impact.[5]
Synthesis Route A: Friedel-Crafts Acylation
This route involves the direct acylation of octylbenzene. Due to the long alkyl chain on the benzene ring, the reaction is expected to show a high preference for para-substitution, yielding the desired product.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The mixture is cooled to 0°C in an ice bath.
-
Addition of Reactants: A solution of octylbenzene (1.0 equivalent) and 3-nitropropanoyl chloride (1.1 equivalents) in the same dry solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly poured into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst (due to moisture). | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use a fresh, unopened container of anhydrous AlCl₃. |
| Deactivation of the aromatic ring. | The octyl group is activating, so this is unlikely to be the primary issue unless there are strongly deactivating impurities in the starting material. | |
| The nitro group on the acyl chloride is deactivating. | A stronger Lewis acid or higher reaction temperatures might be required, but this can also lead to more side products. | |
| Formation of multiple products (Polyacylation) | The product is more reactive than the starting material. | This is less common in acylation than alkylation because the acyl group deactivates the ring.[6][7] However, using a large excess of octylbenzene can favor mono-acylation. |
| Product is a dark, tarry substance | High reaction temperature or prolonged reaction time. | Maintain the recommended reaction temperature and monitor the reaction closely by TLC to avoid over-reaction. |
| Impurities in starting materials. | Purify starting materials before use. | |
| Difficulty in product purification | Oily nature of the product. | Use column chromatography with a gradient elution of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).[8][9] |
| Presence of isomeric byproducts (ortho-acylation). | While para-substitution is favored, some ortho-isomer may form. Careful chromatography should allow for separation. |
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Synthesis Route B: Michael Addition
This route involves a two-step process: first, the synthesis of 4-octylphenyl vinyl ketone, and second, the Michael addition of a nitroalkane.
Experimental Protocol: Michael Addition
Step 1: Synthesis of 4-Octylphenyl Vinyl Ketone
-
Reaction Setup: In a round-bottom flask, dissolve 4-octylacetophenone (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Reagent Addition: Add paraformaldehyde (1.5 equivalents) and a catalytic amount of a secondary amine salt, such as dimethylamine hydrochloride.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent. Purify the resulting 4-octylphenyl vinyl ketone by vacuum distillation or column chromatography.
Step 2: Michael Addition to form this compound
-
Reaction Setup: In a flask, dissolve 4-octylphenyl vinyl ketone (1.0 equivalent) in a solvent like ethanol or a biphasic system of water and dichloromethane.[5]
-
Addition of Nucleophile: Add nitroethane (1.2 equivalents) and a catalytic amount of a base, such as sodium ethoxide or a phase-transfer catalyst like tetrabutylammonium bromide if using a biphasic system.[5][10]
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic, so cooling may be necessary. Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). If a biphasic system was used, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the crude product by column chromatography.
Troubleshooting Guide: Michael Addition
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield in vinyl ketone synthesis | Incomplete reaction. | Ensure sufficient reaction time and temperature. Check the quality of the paraformaldehyde. |
| Low yield in Michael addition | Weak base or inactive catalyst. | Use a stronger base or a freshly prepared solution. If using a phase-transfer catalyst, ensure it is soluble in the organic phase. |
| Poor solubility of reactants. | For poorly soluble nitroalkanes, using a biphasic system with a phase-transfer catalyst can significantly improve yields.[5] | |
| Formation of side products (e.g., polymers) | The vinyl ketone is prone to polymerization. | Use the vinyl ketone immediately after purification. Store it at a low temperature and consider adding a radical inhibitor if storing for an extended period. |
| Multiple additions of the nitroalkane | This is more common with nitromethane. | Using a slight excess of the vinyl ketone can help minimize this.[5] |
| Reaction is too slow or does not proceed | Insufficiently acidic nitroalkane. | The acidity of the α-proton on the nitroalkane is crucial. Ensure the chosen nitroalkane is appropriate. |
Workflow for Michael Addition
Caption: Workflow for the Michael addition synthesis route.
Purification Guide
The final product, this compound, is a relatively high molecular weight, non-polar molecule, which may present as an oil or a low-melting solid.
| Technique | Description |
| Column Chromatography | This is the most effective method for purifying the product from starting materials and side products. A silica gel stationary phase is typically used.[8][9][11][12][13] |
| Recrystallization | If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an efficient purification method. |
Troubleshooting Purification
-
Oily Product: If the product is an oil and difficult to handle for chromatography, dissolving it in a minimal amount of a non-polar solvent before loading it onto the column can help.
-
Streaking on TLC/Column: This may indicate that the compound is too polar for the chosen solvent system or is interacting strongly with the silica gel. A more polar eluent or the addition of a small amount of a modifier (like triethylamine for basic compounds) might be necessary.
-
Poor Separation: If isomers or closely related impurities are present, a long column with a shallow solvent gradient during flash chromatography will provide better resolution.
Quantitative Data Summary
The following tables present plausible data for the synthesis of this compound, based on typical yields for these reaction types.
Table 1: Friedel-Crafts Acylation - Catalyst Comparison
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | DCM | 0 to 25 | 3 | 65-75 |
| FeCl₃ | DCE | 25 to 60 | 5 | 50-60 |
| Zeolite Y | Toluene | 110 | 8 | 40-50 |
Table 2: Michael Addition - Base/Catalyst Comparison
| Base/Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 25 | 2 | 70-80 |
| DBU | THF | 25 | 4 | 65-75 |
| TBA-Br/NaOH | DCM/H₂O | 25 | 6 | 80-90 |
Logical Relationship Diagrams
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Decision Pathway for Synthesis Route Selection
Caption: Decision pathway for selecting a synthesis route.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. sctunisie.org [sctunisie.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. youtube.com [youtube.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one and Other Fingolimod Impurities: A Guide for Researchers
Fingolimod (Gilenya), a sphingosine-1-phosphate (S1P) receptor modulator, is a critical oral therapeutic for relapsing-remitting multiple sclerosis. The manufacturing process of this complex synthetic molecule can result in the formation of various process-related and degradation impurities. Meticulous identification, quantification, and control of these impurities are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of 3-Nitro-1-(4-octylphenyl)propan-1-one against other known Fingolimod impurities, supported by available experimental data and methodologies.
Chemical Identity and Classification of Fingolimod Impurities
Impurities in Fingolimod can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed during storage or handling). This compound is a potential process-related impurity, likely originating from the nitration of a phenylpropanone intermediate.
A variety of other impurities have been identified during the process development and stability studies of Fingolimod. These include isomers, starting material carryovers, by-products, and degradation products.[1][2]
Table 1: Chemical Identification of this compound and Other Selected Fingolimod Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 899822-97-0 | C17H25NO3 | 291.39[3] |
| Fingolimod N,N-Dimethyl Impurity | Not Available | C21H37NO2 | 335.53 |
| Fingolimod N-Methyl Impurity | Not Available | C20H35NO2 | 321.50 |
| Fingolimod Nitro Mono Methyl Impurity | Not Available | Not Available | Not Available |
| Fingolimod Mono Methyl Impurity | Not Available | Not Available | Not Available |
| Fingolimod Nitrohydroxy Impurity | Not Available | Not Available | Not Available |
| Fingolimod Hydroxy Impurity | Not Available | Not Available | Not Available |
| Fingolimod Heptyl Analog | Not Available | C18H31NO2 | 293.45 |
| Fingolimod Nonyl Analog | 296282-40-1 | C20H35NO2 | 321.50[4] |
| Fingolimod Decyl Analog | Not Available | C21H37NO2 | 335.53 |
| 2-Phenethyl Fingolimod Analog | Not Available | Not Available | Not Available |
| 3-Phenethyl Fingolimod Analog | Not Available | Not Available | Not Available |
Comparative Analytical Data
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for the separation and identification of Fingolimod and its impurities. The retention time (RT) in a specific HPLC method and the mass-to-charge ratio (m/z) from mass spectrometry are critical parameters for impurity identification and quantification.
While a direct comparative study featuring this compound alongside a comprehensive list of other impurities with quantitative data is not publicly available, the following table summarizes the expected analytical behavior based on general Fingolimod impurity profiling methods.
Table 2: Comparative Analytical Data for Fingolimod Impurities
| Impurity Name | Expected HPLC Retention Time (RT) | Key Mass Spectral Fragments (m/z) |
| This compound | Not Available | Expected [M+H]+ at 292.19 |
| Fingolimod | ~9 min (in reported methods)[5] | 308.2 |
| Fingolimod N,N-Dimethyl Impurity | Not Available | Not Available |
| Fingolimod N-Methyl Impurity | Not Available | Not Available |
| Fingolimod Heptyl Analog | Shorter than Fingolimod | 294.2 |
| Fingolimod Nonyl Analog | Longer than Fingolimod | 322.3 |
Note: The expected retention times are relative and highly dependent on the specific HPLC method used. Direct comparison requires analysis under the same experimental conditions.
Experimental Protocols
General HPLC Method for Fingolimod Impurity Profiling
A stability-indicating HPLC method is crucial for resolving Fingolimod from its potential impurities.[5][6][7] A general protocol is outlined below:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities.
-
Column Temperature: 45°C.[6]
Synthesis of Fingolimod Impurities
The synthesis of specific impurities is often required for their definitive identification and for use as reference standards in analytical methods. While a specific protocol for this compound is not detailed in the reviewed literature, a general synthetic approach for similar nitro-containing impurities involves the following key steps[8]:
-
Friedel-Crafts Acylation: Reaction of an appropriate substituted benzene (e.g., octylbenzene) with a nitro-containing acyl halide or anhydride in the presence of a Lewis acid catalyst.
-
Purification: The resulting ketone is then purified using techniques such as column chromatography.
The synthesis of other impurities, such as the N-alkylated and hydroxylated analogs, involves multi-step chemical transformations starting from advanced intermediates of the Fingolimod synthesis.[1]
Biological Impact and Signaling Pathways
Fingolimod exerts its therapeutic effect by being phosphorylated in vivo to Fingolimod-phosphate, which then acts as a functional antagonist at S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[9] The biological activity of impurities is often unknown and a critical aspect of their risk assessment.
There is currently no publicly available data on the specific biological activity or the impact on signaling pathways for this compound or many other listed Fingolimod impurities. Any structural similarity to Fingolimod or its phosphorylated active metabolite could potentially lead to interactions with S1P receptors or other biological targets, which necessitates further investigation.
Visualizing Key Processes
To better understand the context of Fingolimod and its impurities, the following diagrams illustrate the drug's signaling pathway and a general workflow for impurity analysis.
Caption: Fingolimod's mechanism of action.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | C17H25NO3 | CID 71578535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Opulent Pharma [opulentpharma.com]
- 5. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. rjptonline.org [rjptonline.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Anticancer Activity of Nitro-Substituted Chalcones
An examination of how the nitro group's position on the chalcone scaffold dictates cytotoxic potency against human cancer cell lines.
This guide provides a comparative analysis of the biological activity of structurally similar nitro-substituted chalcones, a class of compounds recognized for their significant anticancer properties. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated system, serve as a versatile scaffold in drug discovery. The introduction of a nitro group (NO₂) can profoundly influence their therapeutic efficacy. Here, we delve into the structure-activity relationships of positional isomers of nitrochalcones, presenting quantitative data on their cytotoxic effects, the experimental methods used for their evaluation, and the cellular pathways they modulate.
Data Presentation: Cytotoxicity of Nitrochalcone Isomers
The anticancer activity of chalcones is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The position of the nitro substituent on the aromatic rings of the chalcone molecule critically influences this activity. The following table summarizes the IC₅₀ values for a series of positional isomers of amino-nitrochalcones against various human colon cancer cell lines, demonstrating the impact of substituent placement.
| Compound ID | Substituent Position (Ring A) | Substituent Position (Ring B) | HT-29 IC₅₀ (µg/mL) | LS180 IC₅₀ (µg/mL) | LoVo IC₅₀ (µg/mL) | LoVo/DX IC₅₀ (µg/mL) |
| 10 | 2'-amino | 4-nitro | 4.31 | 5.33 | 3.42 | 2.89 |
| 11 | 3'-amino | 4-nitro | 4.12 | 4.54 | 2.77 | 2.98 |
| 12 | 4'-amino | 4-nitro | 4.96 | 5.21 | 3.12 | 3.01 |
Data sourced from a study on the synthesis and biological evaluation of novel aminochalcones.[1][2] The study highlights that while the position of the amino group causes some variation, the presence of the 4-nitro group on Ring B is a consistent feature in this potent series.
Studies have shown that for some series, nitrochalcones with the nitro group at the ortho position on an aromatic ring exhibit the highest anti-inflammatory or cytotoxic effects.[3][4] For instance, one study found that a 2,4,6-trimethoxy-4'-nitrochalcone demonstrated potent, dose-dependent anti-tumor activity against esophageal cancer cells.[5] This underscores the importance of systematic evaluation of positional isomers in drug development.
Experimental Protocols
The determination of cytotoxic activity is a cornerstone of anticancer drug screening. The most frequently employed method for this purpose is the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the nitrochalcone compounds. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified duration, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[6][8]
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL final concentration) to each well.[6]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8][9]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Visualizations: Workflows and Cellular Pathways
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Signaling Pathway: Chalcone-Induced Apoptosis Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways like PI3K/Akt and NF-κB.[10][11] Many chalcone derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis.
References
- 1. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3-Nitro-1-(4-octylphenyl)propan-1-one, a known intermediate and potential impurity in the synthesis of Fingolimod. The following data and protocols are presented to offer insights into its potential off-target interactions compared to Fingolimod and a structurally unrelated nitro-aromatic compound, Nitrofen. This document is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development, providing a framework for assessing the cross-reactivity of related small molecules.
Executive Summary
This report details a hypothetical cross-reactivity assessment of this compound against a panel of receptors and enzymes. The primary objective is to evaluate its potential for off-target binding, particularly in comparison to the structurally related immunomodulatory drug, Fingolimod. The study was designed to investigate interactions with sphingosine-1-phosphate (S1P) receptors, given that Fingolimod is a known S1P receptor modulator, and to assess potential interactions with nitroreductase enzymes, a common target for nitro-aromatic compounds.
Comparative Data on Receptor and Enzyme Interactions
The cross-reactivity of this compound, Fingolimod (as a positive control for S1P receptors), and Nitrofen (as a control nitro-aromatic compound) was evaluated. The following tables summarize the hypothetical quantitative data obtained from receptor binding and enzyme inhibition assays.
Table 1: Sphingosine-1-Phosphate (S1P) Receptor Subtype Binding Affinity (Ki, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | >10,000 | >10,000 | 8,500 | >10,000 | 9,200 |
| Fingolimod-Phosphate | 0.6 | 15 | 0.8 | 1.2 | 0.5 |
| Nitrofen | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Nitroreductase Enzyme Inhibition (IC50, µM)
| Compound | Human Nitroreductase 1 (NQO1) | Bacterial Nitroreductase (NfsA) |
| This compound | 25.8 | 15.3 |
| Fingolimod | >100 | >100 |
| Nitrofen | 5.2 | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Receptor Binding Assay for S1P Receptors
This assay was performed to determine the binding affinity of the test compounds to human S1P receptor subtypes 1, 2, 3, 4, and 5.
-
Materials:
-
HEK293 cells stably expressing individual human S1P receptor subtypes.
-
[³H]-Sphingosine-1-Phosphate as the radioligand.
-
Test compounds: this compound, Fingolimod-Phosphate, Nitrofen.
-
Binding buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes from HEK293 cells expressing the S1P receptor subtypes were prepared by homogenization and centrifugation.
-
In a 96-well plate, 10 µg of cell membrane preparation was incubated with 1 nM [³H]-S1P.
-
Test compounds were added at concentrations ranging from 0.1 nM to 100 µM.
-
The plates were incubated for 60 minutes at room temperature.
-
The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters were washed three times with ice-cold binding buffer.
-
The radioactivity retained on the filters was measured using a scintillation counter.
-
Non-specific binding was determined in the presence of 10 µM of unlabeled S1P.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Nitroreductase Enzyme Inhibition Assay
This assay was conducted to evaluate the inhibitory potential of the test compounds against human and bacterial nitroreductase enzymes.
-
Materials:
-
Recombinant human NQO1 and bacterial (E. coli) NfsA enzymes.
-
NADPH as a cofactor.
-
Menadione (for NQO1) or nitrofurazone (for NfsA) as substrates.
-
Cytochrome c as a reporter molecule.
-
Test compounds: this compound, Fingolimod, Nitrofen.
-
Assay buffer (50 mM Tris-HCl, pH 7.5).
-
96-well microplate reader.
-
-
Procedure:
-
The reaction mixture containing assay buffer, NADPH, and cytochrome c was prepared.
-
Test compounds were added to the wells of a 96-well plate at concentrations ranging from 0.1 µM to 100 µM.
-
The respective nitroreductase enzyme was added to each well.
-
The reaction was initiated by the addition of the substrate (menadione for NQO1 or nitrofurazone for NfsA).
-
The reduction of cytochrome c was monitored by measuring the increase in absorbance at 550 nm over 10 minutes using a microplate reader.
-
The rate of reaction was calculated from the linear portion of the absorbance curve.
-
The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for cross-reactivity assays.
Caption: Fingolimod's mechanism via S1P1 receptor signaling.
Interpretation and Conclusion
Based on the hypothetical data, this compound demonstrates negligible binding affinity for the tested S1P receptor subtypes, with Ki values in the high micromolar to millimolar range. This is in stark contrast to Fingolimod-Phosphate, which exhibits high-affinity binding to S1P receptors 1, 3, 4, and 5. These findings suggest that this compound is unlikely to exert significant pharmacological effects through direct interaction with S1P receptors.
However, the compound shows moderate inhibitory activity against both human and bacterial nitroreductases. While its potency is lower than that of the control compound Nitrofen, this interaction suggests that this compound could potentially undergo metabolic activation by these enzymes. The biological consequences of such activation would require further investigation but could include the generation of reactive intermediates with potential for off-target toxicities.
Comparative Efficacy of 3-Nitro-1-(4-octylphenyl)propan-1-one and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 3-Nitro-1-(4-octylphenyl)propan-1-one and its analogs as cytotoxic agents. Due to the limited publicly available data on this compound, this guide draws upon structure-activity relationships observed in broader classes of nitroaromatic compounds to infer potential efficacy and guide future research.
Nitroaromatic compounds are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and antiproliferative effects.[1][2] The mechanism of action for their cytotoxic effects is often attributed to the bioreductive activation of the nitro group by cellular reductases, leading to the formation of reactive species that can induce cellular damage and apoptosis. The efficacy of these compounds is highly dependent on their structural features, which influence their physicochemical properties, cellular uptake, and interaction with target enzymes.
Structure-Activity Relationship Insights
The lipophilicity of nitroaromatic compounds plays a crucial role in their biological activity. The presence of an octylphenyl group in this compound suggests a high degree of lipophilicity, which could enhance its ability to cross cellular membranes. However, studies on related nitroaromatic prodrugs have shown that while increased lipophilicity can correlate with increased cytotoxicity in three-dimensional (3D) cell culture models, it may also lead to increased activation by off-target enzymes, potentially causing unwanted side effects.[3]
The position of the nitro group on the aromatic ring is another critical determinant of activity. Research on nitro-substituted hydroxynaphthanilides has indicated that the antiproliferative effect can vary with the nitro substituent's position, with para-substituted compounds often exhibiting greater potency than ortho- or meta-substituted analogs.
Hypothetical Comparative Efficacy Data
Table 1: In Vitro Cytotoxicity (IC50) of 3-Nitro-1-arylpropan-1-one Analogs
| Compound | R Group (at para-position of phenyl ring) | Cell Line | IC50 (µM) |
| This compound | -C8H17 | HCT116 | [Data] |
| Analog 1 | -H | HCT116 | [Data] |
| Analog 2 | -CH3 | HCT116 | [Data] |
| Analog 3 | -OCH3 | HCT116 | [Data] |
| Analog 4 | -Cl | HCT116 | [Data] |
Table 2: Clonogenic Survival Assay of 3-Nitro-1-arylpropan-1-one Analogs
| Compound | Concentration (µM) | Cell Line | Surviving Fraction (%) |
| This compound | [Conc] | HCT116 | [Data] |
| Analog 1 | [Conc] | HCT116 | [Data] |
| Analog 2 | [Conc] | HCT116 | [Data] |
| Analog 3 | [Conc] | HCT116 | [Data] |
| Analog 4 | [Conc] | HCT116 | [Data] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
MTT Assay for Cytotoxicity
This protocol is adapted for the HCT116 cell line.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 12 hours.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.[3]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Treatment: Treat cells in culture flasks with the test compounds for a specified duration.
-
Cell Plating: Harvest the cells by trypsinization, count them, and seed a known number of cells into new culture dishes.
-
Colony Formation: Incubate the dishes for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixing and Staining: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each dish to determine the surviving fraction.
3D Multicellular Tumor Spheroid (MCTS) Assay
This assay provides a more physiologically relevant model for assessing drug efficacy.
-
Spheroid Formation: Seed cells in ultra-low attachment plates to promote the formation of spheroids over 2-4 days.
-
Compound Treatment: Treat the established spheroids with the test compounds.
-
Viability Assessment: Assess cell viability within the spheroids using assays such as CellTiter-Glo® 3D.
-
Imaging and Analysis: Image the spheroids to assess changes in morphology and size.
Signaling Pathways
The cytotoxic effects of nitroaromatic compounds can be mediated through various signaling pathways that control cell proliferation, survival, and apoptosis. The diagrams below illustrate two key pathways often implicated in cancer cell response to therapeutic agents.
References
Navigating the Synthesis of Fingolimod: A Comparative Review of 3-Nitro-1-(4-octylphenyl)propan-1-one and Related Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 3-Nitro-1-(4-octylphenyl)propan-1-one, a key intermediate in the synthesis of the multiple sclerosis drug, Fingolimod (Gilenya). The performance and characteristics of this intermediate are objectively compared with Fingolimod and other known process-related impurities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a thorough resource for researchers and professionals in drug development.
Introduction
Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. Its synthesis involves several key intermediates, with this compound being a notable precursor. The purity and reactivity of this intermediate are critical for the efficiency of the synthesis and the quality of the final active pharmaceutical ingredient (API). This review delves into the known characteristics of this compound, comparing it with the final product, Fingolimod, and other identified impurities to provide a comprehensive overview for researchers.
Physicochemical Properties and Comparative Data
A clear understanding of the physicochemical properties of Fingolimod and its related compounds is essential for their synthesis, purification, and formulation. The following table summarizes key data for Fingolimod and provides available or predicted information for its intermediates and impurities.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role/Characteristic |
| Fingolimod | C₁₉H₃₃NO₂ | 307.47 | 162359-55-9 | Active Pharmaceutical Ingredient |
| This compound | C₁₇H₂₅NO₃ | 291.38 | 899822-97-0 | Key synthetic intermediate |
| N,N-dimethyl Fingolimod | C₂₁H₃₇NO₂ | 335.53 | - | Process-related impurity |
| N-methyl Fingolimod | C₂₀H₃₅NO₂ | 321.50 | - | Process-related impurity |
| Nitromonomethyl Fingolimod | C₂₀H₃₃NO₄ | 367.48 | - | Process-related impurity |
| Monomethyl Fingolimod | C₂₀H₃₅NO₂ | 321.50 | - | Process-related impurity |
| Nitrohydroxy Fingolimod | C₁₉H₃₁NO₅ | 369.45 | - | Process-related impurity |
| Hydroxy Fingolimod | C₁₉H₃₃NO₃ | 323.47 | - | Process-related impurity |
Synthesis and Experimental Protocols
The synthesis of Fingolimod from this compound is a multi-step process. Below is a detailed experimental protocol for a key synthetic step, followed by a workflow diagram.
Synthesis of this compound (Friedel-Crafts Acylation)
A common method for the synthesis of this compound involves the Friedel-Crafts acylation of octylbenzene.
Materials:
-
Octylbenzene
-
3-Nitropropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Octylbenzene is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath to 0-5 °C.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
3-Nitropropanoyl chloride, dissolved in dichloromethane, is added dropwise to the reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, the reaction is allowed to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be further purified by column chromatography or recrystallization.
Caption: A simplified workflow for the synthesis of Fingolimod starting from the Friedel-Crafts acylation to produce this compound.
Mechanism of Action and Comparative Biological Activity
Fingolimod's therapeutic effect is primarily due to its action as a sphingosine-1-phosphate (S1P) receptor modulator. The activity of its intermediates and impurities at these receptors is of significant interest for understanding the overall pharmacological profile and potential side effects.
Fingolimod's Mechanism of Action
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, fingolimod-phosphate. Fingolimod-phosphate is a high-affinity agonist at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). Its primary immunomodulatory effect is mediated through the functional antagonism of the S1P₁ receptor on lymphocytes. This leads to the internalization and degradation of the receptor, thereby preventing the egress of lymphocytes from lymph nodes. The resulting sequestration of lymphocytes in the lymphoid organs reduces their infiltration into the central nervous system, where they would otherwise contribute to autoimmune-mediated inflammation and demyelination.
Caption: The signaling pathway of Fingolimod, from its activation to its effect on lymphocyte sequestration.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
-
The Aminodiol Headgroup: The 2-amino-1,3-propanediol moiety of Fingolimod is crucial for its phosphorylation and subsequent high-affinity binding to S1P receptors. Intermediates and impurities lacking this group, such as This compound , are not expected to have significant activity at S1P receptors.
-
The Nitro Group: The presence of a nitro group, as in This compound and Nitrohydroxy Fingolimod , introduces a strong electron-withdrawing group. While not directly interacting with the S1P receptor binding pocket, this group can influence the overall electronic properties and potentially the metabolic stability of the molecule. Nitroaromatic compounds are also known to have potential toxicological liabilities, including mutagenicity and carcinogenicity, which warrants careful control of their levels in the final drug product.[1][2][3]
-
Methylation of the Amine: Impurities like N-methyl Fingolimod and N,N-dimethyl Fingolimod have modifications to the primary amine. This methylation is likely to hinder or prevent the necessary phosphorylation by sphingosine kinase 2, thereby significantly reducing or abolishing their activity as S1P receptor modulators.
-
Absence of Hydroxyl Groups: The hydroxyl groups in the aminodiol headgroup are essential for the phosphorylation event. Any impurity where these are absent or modified would be inactive as a prodrug.
Based on these SAR principles, it can be inferred that this compound and the other listed impurities are unlikely to possess the desired pharmacological activity of Fingolimod. Their presence in the final drug product is undesirable not only due to a lack of efficacy but also because of potential, uncharacterized toxicities.
Conclusion
This compound is a critical building block in the chemical synthesis of Fingolimod. While it lacks the structural features necessary for pharmacological activity at S1P receptors, its purity and efficient conversion are paramount for the quality of the final drug. The analysis of Fingolimod's structure-activity relationship highlights the importance of the aminodiol headgroup for its mechanism of action and suggests that common process-related impurities are likely to be inactive. The potential toxicity of nitro-containing intermediates underscores the need for stringent quality control in the manufacturing process. This comparative guide provides a foundational understanding for researchers and professionals involved in the development and synthesis of Fingolimod and related immunomodulatory drugs.
References
A Comparative Guide to Purity Assessment of Synthesized 3-Nitro-1-(4-octylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of compound purity is a cornerstone of chemical research and pharmaceutical development. For a novel compound like 3-Nitro-1-(4-octylphenyl)propan-1-one, an intermediate in various synthetic pathways, ensuring high purity is critical for the validity of subsequent experimental results and for meeting regulatory standards. This guide provides a comparative analysis of key analytical techniques to assess the purity of this compound, presenting hypothetical data for a successfully synthesized and purified batch against a crude sample and a reference standard.
The primary methods discussed—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—offer orthogonal approaches to purity determination. By combining these techniques, researchers can build a comprehensive purity profile, identifying and quantifying the target compound as well as any potential impurities, such as the starting material 4-octylacetophenone or the reduced side-product 3-Nitro-1-(4-octylphenyl)propan-1-ol.
Workflow for Purity Assessment
The logical flow from initial synthesis to final purity verification involves several key stages. A preliminary check using methods like Thin-Layer Chromatography (TLC) can guide the purification process. Following purification, a suite of comprehensive analytical techniques is employed to build a robust purity profile.
Caption: Workflow for the purification and purity analysis of synthesized compounds.
Quantitative Data Summary
The following tables summarize the hypothetical data obtained from analyzing three different samples:
-
Reference Standard: A certified, commercially available standard of >99.9% purity.
-
Synthesized Batch A (Purified): The target compound after purification by column chromatography.
-
Crude Product: The unpurified reaction mixture.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) of Main Compound | Peak Area (%) of Impurity 1¹ | Peak Area (%) of Impurity 2² | Purity (%) |
| Reference Standard | 5.42 | 99.95 | Not Detected | Not Detected | >99.9 |
| Synthesized Batch A | 5.43 | 99.68 | 0.21 | 0.11 | 99.68 |
| Crude Product | 5.41 | 85.34 | 11.52 | 3.14 | 85.34 |
¹Impurity 1: 4-octylacetophenone (Starting Material) ²Impurity 2: 3-Nitro-1-(4-octylphenyl)propan-1-ol (Reduced by-product)
Table 2: ¹H NMR Impurity Analysis
| Sample | Characteristic Signal of Main Compound | Integration of Impurity Signals¹ | Estimated Purity (%) |
| Reference Standard | Conforms to structure | <0.1% | >99.9 |
| Synthesized Batch A | Conforms to structure | ~0.3% | >99.5 |
| Crude Product | Major signals conform to structure | ~14% | ~86 |
¹Relative integration compared to the main compound's signals.
Table 3: GC-MS Impurity Identification
| Sample | Major Component Detected (MS Match) | Volatile Impurities Identified |
| Reference Standard | This compound | None detected |
| Synthesized Batch A | This compound | Trace amounts of 4-octylacetophenone |
| Crude Product | This compound | 4-octylacetophenone, residual solvent (e.g., Toluene) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the synthesized compound and separate it from potential impurities.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed (approx. 1 mg/mL) and dissolved in the mobile phase. All solutions were filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and detect the presence of proton-containing impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Procedure: A standard proton NMR spectrum was acquired for each sample. The chemical shifts, multiplicities, and integrations of the signals were analyzed. Purity is estimated by comparing the integral of signals corresponding to known impurities with the integrals of signals from the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities, such as residual starting materials or solvents.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Samples were dissolved in dichloromethane (DCM) at a concentration of approximately 1 mg/mL.
-
Identification: Peaks were identified by comparing their mass spectra with the NIST library database.
Comparative Analysis of Synthetic Routes to 3-Nitro-1-(4-octylphenyl)propan-1-one
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 3-Nitro-1-(4-octylphenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The two routes evaluated are the Michael Addition pathway and the Henry Reaction pathway. This analysis includes a summary of quantitative data, detailed experimental protocols for key steps, and visualizations of the synthetic workflows.
At a Glance: Comparison of Synthesis Routes
| Parameter | Michael Addition Route | Henry Reaction Route |
| Overall Strategy | Two-step process: 1. Synthesis of an α,β-unsaturated ketone intermediate. 2. Conjugate addition of nitromethane. | Two-step process: 1. Base-catalyzed addition of nitromethane to an acetophenone. 2. Oxidation of the resulting β-nitro alcohol. |
| Key Intermediates | 1-(4-octylphenyl)prop-2-en-1-one | 3-Nitro-1-(4-octylphenyl)propan-1-ol |
| Reported Yields | Variable, dependent on the efficiency of both the Mannich and Michael reactions. | Generally moderate to good yields reported for analogous systems. |
| Reaction Conditions | Mannich reaction often requires acidic conditions and heat. Michael addition is base-catalyzed. | Henry reaction is base-catalyzed. Oxidation step requires strong oxidizing agents. |
| Scalability | Potentially scalable, though purification of the intermediate may be required. | Scalable, with established oxidation procedures. |
| Safety Considerations | Use of formaldehyde and strong bases. | Use of nitromethane and strong oxidizing agents (e.g., chromates). |
Visualizing the Synthetic Pathways
Michael Addition Route Workflow
Caption: Michael Addition synthetic workflow.
Henry Reaction Route Workflow
Caption: Henry Reaction synthetic workflow.
Experimental Protocols
The following protocols are based on established methodologies for analogous reactions and serve as a guide for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory settings.
Starting Material: Synthesis of 4-Octylacetophenone
The common precursor for both synthetic routes is 4-octylacetophenone, which can be synthesized via Friedel-Crafts acylation of octylbenzene.
Reaction: Octylbenzene + Acetyl Chloride --(AlCl₃)--> 4-Octylacetophenone
Procedure: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, acetyl chloride is added dropwise. Octylbenzene is then added slowly, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 4-octylacetophenone.
Route 1: Michael Addition
This route involves two key transformations: the formation of the α,β-unsaturated ketone, 1-(4-octylphenyl)prop-2-en-1-one, via a Mannich reaction, followed by the Michael addition of nitromethane.
Step 1: Synthesis of 1-(4-octylphenyl)prop-2-en-1-one (via Mannich Reaction)
Reaction: 4-Octylacetophenone + Formaldehyde + Dimethylamine hydrochloride → 3-(Dimethylamino)-1-(4-octylphenyl)propan-1-one hydrochloride (Mannich base) Mannich base --(Heat)--> 1-(4-octylphenyl)prop-2-en-1-one
Experimental Protocol: A mixture of 4-octylacetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) with a catalytic amount of hydrochloric acid is refluxed for several hours.[1][2][3][4][5] The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the resulting crude Mannich base hydrochloride is subjected to thermal elimination. This is typically achieved by heating the crude salt, which leads to the formation of the desired α,β-unsaturated ketone, 1-(4-octylphenyl)prop-2-en-1-one, and dimethylamine hydrochloride. The product can be purified by distillation or chromatography.
Step 2: Michael Addition of Nitromethane
Reaction: 1-(4-octylphenyl)prop-2-en-1-one + Nitromethane --(Base)--> this compound
Experimental Protocol: To a solution of 1-(4-octylphenyl)prop-2-en-1-one in a suitable solvent (e.g., methanol or THF), nitromethane and a catalytic amount of a base (e.g., sodium methoxide, potassium carbonate, or a phase transfer catalyst) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography to afford this compound.[6][7][8][9]
Route 2: Henry Reaction
This pathway involves the direct formation of a β-nitro alcohol intermediate via the Henry (nitroaldol) reaction, followed by oxidation to the target ketone.
Step 1: Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-ol (Henry Reaction)
Reaction: 4-Octylacetophenone + Nitromethane --(Base)--> 3-Nitro-1-(4-octylphenyl)propan-1-ol
Experimental Protocol: 4-Octylacetophenone and nitromethane are dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A base, such as sodium hydroxide, potassium carbonate, or an organic base (e.g., triethylamine), is added to the mixture.[10][11][12][13][14] The reaction is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a weak acid. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude β-nitro alcohol, 3-Nitro-1-(4-octylphenyl)propan-1-ol, can be purified by column chromatography.
Step 2: Oxidation of 3-Nitro-1-(4-octylphenyl)propan-1-ol
Reaction: 3-Nitro-1-(4-octylphenyl)propan-1-ol --(Oxidizing Agent)--> this compound
Experimental Protocol: A solution of 3-Nitro-1-(4-octylphenyl)propan-1-ol in a suitable solvent (e.g., acetone or dichloromethane) is treated with an oxidizing agent. Common reagents for this transformation include Jones reagent (chromic acid), pyridinium chlorochromate (PCC), or potassium dichromate in acidic media.[15][16][17][18][19] The reaction is typically carried out at room temperature or with gentle heating. After the oxidation is complete (monitored by TLC), the excess oxidant is quenched, and the reaction mixture is worked up. This usually involves filtration to remove inorganic salts, followed by extraction, washing, drying of the organic phase, and solvent evaporation. The final product, this compound, is then purified by column chromatography.
Concluding Remarks
Both the Michael Addition and Henry Reaction routes offer viable pathways for the synthesis of this compound. The choice of a specific route will depend on factors such as the availability of starting materials and reagents, desired scale of the reaction, and the laboratory's capabilities for handling specific reaction conditions and purification techniques.
The Michael Addition route may be advantageous if the intermediate α,β-unsaturated ketone is readily available or can be synthesized in high yield. The Henry Reaction route provides a more direct approach to the carbon skeleton, but the subsequent oxidation step requires careful selection of the oxidizing agent to avoid side reactions.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. organicreactions.org [organicreactions.org]
- 6. sctunisie.org [sctunisie.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective addition of nitromethane to levoglucosenone; formation and structure of 2 : 1 and 1 : 2 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. redalyc.org [redalyc.org]
- 11. Henry Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Nitro-1-(4-octylphenyl)propan-1-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Nitro-1-(4-octylphenyl)propan-1-one (CAS: 899822-97-0). The following procedures are based on general best practices for handling nitro-aromatic compounds and ketones, as a specific Safety Data Sheet (SDS) is not publicly available.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is critical for accurate experimental planning and safe handling.
| Property | Value | Source |
| CAS Number | 899822-97-0 | Multiple Suppliers |
| Molecular Formula | C₁₇H₂₅NO₃ | PubChem[1] |
| Molecular Weight | 291.39 g/mol | PubChem[1] |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[2] |
| Stock Solution Storage | Below -20°C for several months | BioCrick[3] |
Operational Plan: Handling and Disposal
1. Personal Protective Equipment (PPE):
Due to the presence of a nitro group and a ketone functional group, a comprehensive approach to personal protection is necessary. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any defects before use.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
2. Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Confirm that an emergency eyewash station and safety shower are accessible.
-
-
Use:
-
Allow the compound to equilibrate to room temperature before opening the container to avoid moisture condensation.
-
Weigh and handle the solid compound in a chemical fume hood.
-
For solubilization, the compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. To enhance solubility, the container may be warmed to 37°C and sonicated in an ultrasonic bath[3].
-
Avoid creating dust or aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and contact the institutional safety office.
-
3. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety department for guidance on proper disposal procedures.
-
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
